molecular formula C22H30FN4O8P B560559 Sofosbuvir impurity J CAS No. 1334513-10-8

Sofosbuvir impurity J

Numéro de catalogue: B560559
Numéro CAS: 1334513-10-8
Poids moléculaire: 528.5 g/mol
Clé InChI: JMTNHBQFZOWQKE-IQWMDFIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sofosbuvir impurity J, an diastereoisomer of sofosbuvir, is the impurity of sofosbuvir. Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication, demonstrates potent anti-hepatitis C virus activity.

Propriétés

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTNHBQFZOWQKE-IQWMDFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114757
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334513-10-8
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sofosbuvir Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that is converted in the body to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase. The synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, presents significant stereochemical challenges. One of the key process-related impurities formed during its manufacture is Sofosbuvir Impurity J. This impurity is the (Rp)-diastereomer of Sofosbuvir at the phosphorus center, while Sofosbuvir itself is the (Sp)-diastereomer. Understanding the formation and synthesis of Impurity J is critical for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product. This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and quantitative data.

Synthesis Pathway Overview

The synthesis of Sofosbuvir and, consequently, Impurity J, typically involves the coupling of a protected nucleoside intermediate with a chiral phosphoramidate reagent. This key coupling step generally produces a mixture of diastereomers at the phosphorus center. The desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (Impurity J) are then separated using chromatographic techniques.

The overall logical relationship for the formation of this compound is depicted in the following diagram:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Reaction cluster_products Reaction Products cluster_separation Purification cluster_final Isolated Products Protected Nucleoside Protected Nucleoside Coupling Reaction Coupling Reaction Protected Nucleoside->Coupling Reaction Phosphoramidate Reagent Phosphoramidate Reagent Phosphoramidate Reagent->Coupling Reaction Diastereomeric Mixture Diastereomeric Mixture Coupling Reaction->Diastereomeric Mixture Chromatographic Separation Chromatographic Separation Diastereomeric Mixture->Chromatographic Separation Sofosbuvir (Sp-isomer) Sofosbuvir (Sp-isomer) Chromatographic Separation->Sofosbuvir (Sp-isomer) This compound (Rp-isomer) This compound (Rp-isomer) Chromatographic Separation->this compound (Rp-isomer)

Caption: Logical workflow for the synthesis and isolation of this compound.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the synthesis and isolation of this compound.

Step 1: Synthesis of the Diastereomeric Mixture of Sofosbuvir and Impurity J

This protocol describes a general method for the coupling reaction that produces a mixture of the (Sp) and (Rp) diastereomers.

Materials:

  • Protected 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine (Intermediate 1)

  • (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (Intermediate 2)

  • tert-Butylmagnesium chloride solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Intermediate 1 (1.0 equivalent) in anhydrous THF at -20 °C under a nitrogen atmosphere, add tert-butylmagnesium chloride solution (1.1 equivalents) dropwise.

  • Stir the resulting mixture at -20 °C for 30 minutes.

  • In a separate flask, dissolve Intermediate 2 (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add the solution of Intermediate 2 to the reaction mixture containing the magnesium salt of Intermediate 1.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric mixture.

Step 2: Isolation of this compound by Preparative Chiral HPLC

This protocol outlines the separation of the diastereomeric mixture to isolate this compound.

Instrumentation and Columns:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Chiralpak series such as AD-H or a similar polysaccharide-based column)

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and ethanol, or a similar solvent system optimized for the specific chiral column. The exact ratio should be determined through analytical method development to achieve optimal separation.

Procedure:

  • Dissolve the crude diastereomeric mixture obtained from Step 1 in a minimal amount of the mobile phase.

  • Set up the preparative HPLC system with the chiral column and equilibrate with the mobile phase at a constant flow rate.

  • Inject the dissolved sample onto the column.

  • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (typically around 260 nm).

  • Collect the fractions corresponding to the two separated diastereomer peaks. The first eluting peak is typically the (Rp)-isomer (Impurity J), and the second is the (Sp)-isomer (Sofosbuvir), although the elution order may vary depending on the specific chiral stationary phase and mobile phase used.

  • Combine the fractions containing the pure Impurity J.

  • Evaporate the solvent under reduced pressure to obtain the isolated this compound.

  • Assess the purity of the isolated impurity by analytical HPLC.

Data Presentation

The following tables summarize the quantitative data typically associated with the synthesis and purification of this compound.

Table 1: Reaction Yields and Diastereomeric Ratios

ParameterValueReference
Crude Yield of Diastereomeric Mixture85-95%Generic process data
Diastereomeric Ratio (Sp : Rp)~1 : 1 to 1.5 : 1Varies with reaction conditions

Table 2: Chromatographic Separation Parameters

ParameterCondition
Column Chiralpak AD-H (or equivalent)
Mobile Phase n-Hexane:Ethanol (e.g., 70:30 v/v)
Flow Rate Dependent on column dimensions
Detection Wavelength 260 nm
Purity of Isolated Impurity J >98%

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation from the key intermediates to the final separated products.

detailed_synthesis Intermediate_1 Protected Nucleoside (Intermediate 1) Reaction_Conditions 1. t-BuMgCl, THF 2. DCM, RT Intermediate_1->Reaction_Conditions Mixture Diastereomeric Mixture (Sp/Rp) Reaction_Conditions->Mixture Separation Separation Mixture->Separation Sofosbuvir Sofosbuvir (Sp-isomer) Coupling Coupling Coupling->Reaction_Conditions Intermediate_2 Intermediate_2 Intermediate_2->Reaction_Conditions Separation->Sofosbuvir Impurity_J Impurity_J Separation->Impurity_J

Caption: Chemical synthesis pathway of Sofosbuvir and Impurity J.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Conclusion

The synthesis of this compound is intrinsically linked to the synthesis of Sofosbuvir itself, arising as an unavoidable diastereomer in the key phosphoramidate coupling step. The successful isolation of Impurity J in high purity is reliant on effective chiral chromatographic separation techniques. This guide provides a foundational understanding of the synthesis pathway and experimental considerations for researchers and professionals in the field of drug development and manufacturing. The provided protocols and data serve as a starting point for the in-house synthesis and characterization of this critical process-related impurity.

A Technical Guide to the Formation Mechanism of Sofosbuvir Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral agent, it functions as a prodrug that, once metabolized in the body, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2] A key feature of Sofosbuvir's molecular architecture is the presence of a stereogenic phosphorus center in its phosphoramidate moiety. This results in the existence of two diastereomers, designated as SP and RP.[3] The therapeutic efficacy of Sofosbuvir is almost exclusively attributed to the SP-isomer, which is significantly more potent than its RP counterpart.[3] Therefore, controlling the stereochemical outcome of the synthesis to selectively produce the SP-diastereomer is a paramount challenge in the manufacturing of this life-saving drug. This technical guide provides an in-depth analysis of the formation mechanism of Sofosbuvir diastereomers, detailing the underlying chemical principles, experimental protocols, and analytical methodologies.

The Core Reaction: Diastereoselective Phosphorylation

The formation of the P-stereocenter in Sofosbuvir occurs during the coupling of a protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleoside with a chiral phosphoramidating agent. The most common and effective method for achieving high diastereoselectivity in favor of the desired SP-isomer involves a dynamic kinetic resolution of the phosphoramidating agent.[4]

The key phosphoramidating reagent is isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate. This reagent exists as a mixture of two rapidly interconverting diastereomers at the phosphorus center. The stereochemical instability of this reagent is crucial for the dynamic kinetic resolution process.

Uridine Protected Uridine Nucleoside SP_Isomer SP-Sofosbuvir (Therapeutically Active) Uridine->SP_Isomer RP_Isomer RP-Sofosbuvir (Less Active) Uridine->RP_Isomer Phosphoramidate Phosphoramidating Reagent (Rapidly Interconverting Diastereomers) Phosphoramidate->SP_Isomer Phosphoramidate->RP_Isomer Grignard Grignard Reagent (e.g., iPrMgCl) Grignard->Uridine Solvent Aprotic Solvent (e.g., THF) start Start: Protected Uridine Nucleoside activation Activation of 5'-OH with Grignard Reagent start->activation coupling Coupling with Phosphoramidating Reagent activation->coupling quench Reaction Quenching coupling->quench workup Aqueous Work-up and Extraction quench->workup purification Chromatographic Purification of Diastereomers workup->purification analysis Analysis of Diastereomeric Ratio (e.g., Chiral HPLC, NMR) purification->analysis sp_isomer Isolated SP-Sofosbuvir purification->sp_isomer rp_isomer RP-Isomer (by-product) purification->rp_isomer

References

Physicochemical Properties of Sofosbuvir Impurity J: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the viral RNA polymerase NS5B. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of Sofosbuvir, various impurities can arise, one of which is Sofosbuvir impurity J. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines analytical methodologies for its assessment, and presents a logical workflow for impurity analysis.

This compound is a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of one another and can exhibit different physicochemical properties and pharmacological activities. Therefore, the detection and control of such impurities are of paramount importance in drug development and quality control.

Physicochemical Properties

While specific experimental data for this compound, such as melting point, boiling point, and detailed solubility, are not extensively available in the public domain, some key properties have been identified. The following table summarizes the known physicochemical data for this compound.

PropertyValueSource
IUPAC Name L-Alanine, N-[[P(S),2'R]-2'-deoxy-2'-fluoro-2'-Methyl-P-phenyl-5'-cytidylyl]-, 1-Methylethyl ester[3]
Synonyms Sofosbuvir diastereoisomer[1][2]
CAS Number 1334513-10-8[3]
Molecular Formula C22H30FN4O8P[2]
Molecular Weight 528.47 g/mol [2]
Appearance Solid[2]
Purity ≥98% (as a reference standard)[2]

Experimental Protocols

The analysis of Sofosbuvir and its impurities, including diastereomers like impurity J, typically involves high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). While a specific validated protocol solely for impurity J is not detailed in the available literature, the following methodologies for Sofosbuvir and its related impurities can be adapted.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Sofosbuvir and its process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[4][5]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[4][5]

  • Elution Mode: Isocratic.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[4][5]

  • Sample Preparation: Standard solutions of the drug and impurity are prepared by dissolving them in a diluent of water and acetonitrile (50:50).[5]

Chiral HPLC for Separation of Diastereomers

Given that this compound is a diastereomer, a chiral separation method is often necessary for its resolution from Sofosbuvir.

  • Principle: Chiral stationary phases (CSPs) are used to differentiate between stereoisomers based on their three-dimensional structures. The separation of diastereomers can often be achieved on standard achiral columns, but chiral columns can provide enhanced resolution.

  • Typical Columns: Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are commonly used for separating diastereomers of pharmaceutical compounds.

  • Mobile Phase: A combination of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol) is typically used in normal-phase chromatography for chiral separations. For reversed-phase chiral HPLC, mixtures of water, acetonitrile, or methanol are employed.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Detection

For the identification and quantification of impurities at very low levels, UPLC-MS/MS is the method of choice.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Sofosbuvir and its impurities.

  • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: Similar to HPLC, samples are typically prepared by dissolving in an appropriate solvent mixture.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification, quantification, and control of impurities in a pharmaceutical substance like Sofosbuvir.

G cluster_0 Impurity Identification cluster_1 Method Development & Validation cluster_2 Routine Quality Control A Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) C LC-MS/MS for m/z A->C B Synthesis By-product Analysis B->C D NMR for Structure Elucidation C->D E HPLC/UPLC Method Development D->E F Specificity, Linearity, Accuracy, Precision E->F G LOD & LOQ Determination F->G H Robustness Testing G->H K Final Product Release Testing H->K I Raw Material Testing J In-process Control I->J J->K L Stability Studies K->L

Caption: Workflow for Pharmaceutical Impurity Analysis.

Conclusion

This compound, a diastereomer of the active pharmaceutical ingredient, requires careful monitoring and control to ensure the quality and safety of the final drug product. While a complete physicochemical profile is not publicly available, its identity as a diastereomer provides a basis for the selection of appropriate analytical techniques. Advanced chromatographic methods, particularly chiral HPLC and UPLC-MS/MS, are essential for the effective separation, identification, and quantification of this impurity. The logical workflow presented in this guide provides a framework for a systematic approach to impurity analysis in a pharmaceutical setting. Further research to fully characterize the physicochemical properties of this compound would be beneficial for the scientific community and the pharmaceutical industry.

References

Spectroscopic data (NMR, MS) of Sofosbuvir impurity J

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Sofosbuvir Impurity J

For researchers, scientists, and drug development professionals, the thorough characterization of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is no exception. This guide provides a detailed overview of the spectroscopic data and analytical methodologies pertinent to the identification and characterization of this compound, a known diastereoisomer of the active pharmaceutical ingredient.

Introduction to this compound

This compound is identified as a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and potentially different biological activities. Therefore, the accurate identification and quantification of such impurities are paramount. The chemical formula for this compound is C₂₂H₃₀FN₄O₈P, with a molecular weight of 528.47.[2]

Spectroscopic Data Summary

While specific, publicly available spectra for this compound are limited, this section outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its structural relationship to Sofosbuvir and data from related impurities.[3]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.

ParameterExpected Value
Molecular FormulaC₂₂H₃₀FN₄O₈P
Molecular Weight528.47
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Expected [M+H]⁺ Ionm/z 529.1756
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed structural information. As a diastereoisomer, the ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra of impurity J are expected to be very similar to those of Sofosbuvir, with subtle but distinct differences in chemical shifts and coupling constants, particularly around the chiral centers. The following tables present expected chemical shift ranges.

¹H NMR (400 MHz, DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm) Range
Uracil H-67.6 - 7.8
Phenyl H7.1 - 7.4
Anomeric H-1'6.0 - 6.2
H-3'4.0 - 4.5
H-5'a, H-5'b4.0 - 4.3
Alanine α-H3.8 - 4.0
Isopropyl CH4.7 - 4.9
2'-CH₃1.2 - 1.4
Isopropyl CH₃1.1 - 1.3
Alanine β-CH₃1.1 - 1.3

¹³C NMR (100 MHz, DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm) Range
Uracil C-4163 - 164
Uracil C-2150 - 151
Phenyl C120 - 130
Uracil C-6140 - 141
Uracil C-5101 - 102
Anomeric C-1'85 - 87
C-4'79 - 81
C-3'70 - 72
C-5'63 - 65
Alanine α-C50 - 52
Isopropyl CH68 - 70
2'-CH₃20 - 22
Isopropyl CH₃21 - 23
Alanine β-C16 - 18

¹⁹F NMR (376 MHz, DMSO-d₆)

Fluorine AssignmentExpected Chemical Shift (δ, ppm) Range
2'-F-150 to -160

³¹P NMR (162 MHz, DMSO-d₆)

Phosphorus AssignmentExpected Chemical Shift (δ, ppm) Range
Phosphorus3.0 - 4.0

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate analysis of pharmaceutical impurities.

Sample Preparation for NMR and MS
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent for NMR analysis (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). For MS analysis, dissolve the sample in a high-purity solvent such as acetonitrile or methanol.

  • Vortexing: Gently vortex the sample to ensure complete dissolution.

  • Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the solution to an appropriate concentration (e.g., 1-10 µg/mL) for infusion or LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Centroid mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 25 °C.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • ¹⁹F NMR:

    • Pulse Program: zg30

    • Number of Scans: 64

    • Relaxation Delay: 1.0 s

  • ³¹P NMR:

    • Pulse Program: zg30

    • Number of Scans: 128

    • Relaxation Delay: 2.0 s

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Sofosbuvir.

cluster_0 Phase 1: Detection and Isolation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation and Quantification A Drug Substance Analysis (e.g., HPLC) B Detection of Unknown Peak A->B C Isolation of Impurity (e.g., Prep-HPLC) B->C D Mass Spectrometry (HRMS) C->D E NMR Spectroscopy (1D and 2D) C->E F Structure Proposal D->F E->F G Synthesis of Reference Standard F->G H Spectroscopic Comparison G->H I Method Validation for Quantification H->I Sofosbuvir Sofosbuvir (API) Relationship Diastereomers Sofosbuvir->Relationship ImpurityJ Impurity J ImpurityJ->Relationship Properties Shared Molecular Formula C22H30FN4O8P Relationship->Properties

References

Unveiling Sofosbuvir Impurity J: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the identification, characterization, and analytical methodologies surrounding Sofosbuvir impurity J, a critical parameter in the quality control of the hepatitis C antiviral agent.

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The purity and impurity profile of the active pharmaceutical ingredient (API) are of paramount importance to ensure its safety and efficacy. This technical guide focuses on a specific impurity, this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity and the analytical strategies employed for its monitoring and control.

Core Data of this compound

This compound is identified as a diastereoisomer of Sofosbuvir.[1][2] Its fundamental chemical identifiers are summarized in the table below.

ParameterValueReference
CAS Number 1334513-10-8[1][3][4][5][6][7][8][9]
Molecular Formula C22H30FN4O8P[1][2][3][4]
Molecular Weight 528.47 g/mol [1][2]
Synonyms Isopropyl ((S)-(((2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[9]

Analytical Characterization and Methodologies

The control of impurities in Sofosbuvir is achieved through rigorous analytical testing, often involving forced degradation studies to identify potential degradation products that may arise during manufacturing, storage, or administration. While the available literature does not explicitly detail the formation of this compound under specific stress conditions, the methodologies employed in these studies are directly applicable to its detection and quantification.

Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. For Sofosbuvir, these studies have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Forced Degradation of Sofosbuvir:

Stress ConditionExperimental Protocol
Acid Hydrolysis Refluxing a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.
Base Hydrolysis Refluxing a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.
Oxidative Degradation Exposing a Sofosbuvir solution to 3% hydrogen peroxide at room temperature for 7 days, followed by heating in a boiling water bath for 10 minutes.
Thermal Degradation Exposing a stock solution of Sofosbuvir (1000 µg/mL) to a temperature of 50°C for 21 days.
Photolytic Degradation Exposing a stock solution of Sofosbuvir (1000 µg/mL) to direct sunlight for 21 days.
Analytical Techniques

The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical RP-HPLC Method Parameters:

ParameterDescription
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
Mobile Phase 0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 260 nm

For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, providing valuable information on the molecular weight and fragmentation patterns of the degradation products.

Synthesis and Preparation

While this compound can be an unintended byproduct, specific chemical synthesis routes have been developed for its preparation as a reference standard for analytical purposes. A patented method outlines a six-step reaction synthesis to produce Sofosbuvir impurities with a purity of more than 99%. This process involves the use of intermediates and specific reaction conditions, including the molar ratios of reactants and the choice of solvents and catalysts, to achieve the desired diastereomer.

Logical Workflow for Impurity Analysis

The process of identifying and characterizing impurities like this compound follows a structured workflow, from initial stress testing to the validation of analytical methods.

Forced_Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Characterization cluster_validation Method Validation Acid Acid Hydrolysis DegradedSample Stressed Sample Mixture Acid->DegradedSample Base Base Hydrolysis Base->DegradedSample Oxidation Oxidative Degradation Oxidation->DegradedSample Thermal Thermal Stress Thermal->DegradedSample Photolytic Photolytic Stress Photolytic->DegradedSample HPLC RP-HPLC Separation LCMS LC-MS Identification HPLC->LCMS Characterize Peaks Structure Structural Elucidation (NMR, etc.) LCMS->Structure ValidatedMethod Validated Stability-Indicating Method Structure->ValidatedMethod Develop & Validate Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Drug Sofosbuvir API Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photolytic Expose to Stress DegradedSample->HPLC Inject for Analysis

References

Potential Pharmacological Activity of Sofosbuvir Impurity J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone of modern antiviral therapy against the Hepatitis C virus (HCV), acting as a potent prodrug that targets the viral NS5B RNA-dependent RNA polymerase. During its synthesis, various impurities can arise, including diastereoisomers of the parent molecule. This technical guide focuses on Sofosbuvir Impurity J, a known diastereoisomer, for which specific pharmacological data is not yet publicly available. This document outlines the theoretical framework and necessary experimental protocols to investigate its potential biological activity. It serves as a comprehensive resource for researchers aiming to characterize this and similar impurities, ensuring the safety and efficacy of the final drug product. We detail the established mechanism of action of Sofosbuvir, discuss the critical role of stereochemistry in the activity of nucleoside analogues, and provide in-depth methodologies for evaluating antiviral efficacy and cytotoxicity.

Introduction: Sofosbuvir and the Significance of Stereoisomerism

Sofosbuvir is a nucleotide analogue prodrug that, upon metabolic activation within hepatocytes, is converted to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator when incorporated into the nascent viral RNA by the HCV NS5B polymerase, thereby halting viral replication.

This compound is a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and can exhibit significantly different biological activities. For nucleoside analogues, the specific three-dimensional arrangement of atoms is often critical for recognition and binding by viral enzymes. Even minor changes in stereochemistry can drastically alter or eliminate the pharmacological effect. Therefore, while Impurity J is structurally very similar to Sofosbuvir, its potential to be metabolized into an active form and its interaction with the HCV NS5B polymerase cannot be assumed and must be determined experimentally.

Hypothetical Pharmacological Profile: Data Framework

While experimental data for this compound is not available, any investigation into its activity would aim to generate the quantitative data outlined below. These tables are presented as a framework for the necessary experimental characterization.

Table 1: In Vitro Antiviral Activity Profile

Assay Type Target Metric Hypothetical Value
NS5B Polymerase Assay HCV NS5B Polymerase IC₅₀ (µM) To Be Determined
HCV Replicon Assay (Genotype 1b) HCV RNA Replication EC₅₀ (µM) To Be Determined

| HCV Replicon Assay (Other Genotypes) | HCV RNA Replication | EC₅₀ (µM) | To Be Determined |

Table 2: Cytotoxicity and Selectivity Profile

Cell Line Metric Hypothetical Value
Huh-7 (Human Hepatoma) CC₅₀ (µM) To Be Determined
Other relevant cell lines CC₅₀ (µM) To Be Determined
Calculated Parameter Formula Hypothetical Value

| Selectivity Index (SI) | CC₅₀ / EC₅₀ | To Be Determined |

Proposed Experimental Protocols

To determine the potential pharmacological activity of this compound, a series of established in vitro assays are required. These protocols are standard in the field of antiviral drug discovery.

In Vitro HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase (RdRp).

Methodology:

  • Enzyme and Template Preparation: Recombinant HCV NS5B protein (e.g., from genotype 1b) is purified. A suitable RNA template, such as a homopolymeric template like poly(rC), and a corresponding primer, oligo(rG), are used to initiate RNA synthesis.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer with 20 mM HEPES (pH 8.0), MnCl₂, DTT, and essential salts.[3]

  • Compound Incubation: this compound, serially diluted in DMSO, is added to the wells containing the NS5B enzyme and incubated for a short period to allow for potential binding.

  • Initiation of Polymerization: The reaction is started by adding a mix of ribonucleotides (ATP, CTP, UTP, GTP), including a labeled nucleotide (e.g., [α-³³P]GTP).

  • Incubation: The reaction is allowed to proceed at 37°C for 1-2 hours.

  • Termination and Detection: The reaction is stopped, and the newly synthesized, labeled RNA is captured (e.g., on a filter plate). The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by plotting inhibition versus compound concentration and fitting the data to a dose-response curve.[4]

Cell-Based HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication within a cellular context, providing a more biologically relevant assessment than a purely enzymatic assay.

Methodology:

  • Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that stably harbor an HCV subgenomic replicon are used. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as Firefly Luciferase or secreted alkaline phosphatase (SEAP).[5]

  • Cell Seeding: Replicon-containing cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound. A positive control (e.g., Sofosbuvir) and a negative (vehicle) control are included.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the expression of the reporter gene.

  • Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity. For luciferase-based assays, cells are lysed, and the luciferase substrate is added, with luminescence measured on a plate reader.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that reduces HCV replicon replication by 50%, is calculated from the dose-response curve.[6]

Cytotoxicity Assay (MTT/MTS Assay)

It is crucial to determine if any observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Methodology:

  • Cell Culture: Huh-7 cells (or the same cell line used in the replicon assay) are seeded in 96-well plates.[7]

  • Compound Exposure: Cells are treated with the same serial dilutions of this compound as in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the replicon assay (48-72 hours).

  • Cell Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[8][9] Metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Detection: After a 2-4 hour incubation, the formazan is solubilized, and the absorbance is read on a microplate reader.

  • Data Analysis: The CC₅₀ (50% cytotoxic concentration) is calculated, representing the compound concentration that reduces cell viability by 50%. This value is used to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a critical measure of the compound's therapeutic window.

Mandatory Visualizations

Known Metabolic Activation and Mechanism of Action of Sofosbuvir

The following diagram illustrates the intracellular pathway by which the parent drug, Sofosbuvir, is converted to its active form and subsequently inhibits HCV replication. Any potential activity of Impurity J would likely involve a similar, though possibly less efficient, pathway.

Sofosbuvir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm cluster_viral_replication HCV Replication Complex Sofosbuvir Sofosbuvir Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite_1 GS-331007 (Inactive Nucleoside) Sofosbuvir_in->Metabolite_1 Ester Hydrolysis (CatA/CES1) Metabolite_2 Monophosphate (GS-606965) Metabolite_1->Metabolite_2 Phosphoramidate Cleavage (HINT1) Metabolite_3 Diphosphate Metabolite_2->Metabolite_3 Phosphorylation (UMPK) Active_Metabolite Active Triphosphate (GS-461203) Metabolite_3->Active_Metabolite Phosphorylation (NDPK) NS5B NS5B Polymerase Active_Metabolite->NS5B Substrate Mimicry RNA_Chain Growing HCV RNA Chain NS5B->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination

Caption: Metabolic activation pathway of Sofosbuvir and its mechanism of action on HCV NS5B polymerase.

Experimental Workflow for Pharmacological Characterization

The logical flow for investigating a novel compound like this compound follows a tiered approach, starting with direct enzyme inhibition and moving to more complex cell-based systems.

Experimental_Workflow cluster_primary_screening Primary Screening: Biochemical Assay cluster_secondary_screening Secondary Screening: Cell-Based Assays cluster_data_analysis Data Analysis & Interpretation Compound This compound Assay_NS5B HCV NS5B Polymerase Inhibition Assay Compound->Assay_NS5B IC50 Determine IC₅₀ Assay_NS5B->IC50 Assay_Replicon HCV Replicon Assay (Efficacy) EC50 Determine EC₅₀ Assay_Replicon->EC50 Assay_Cyto Cytotoxicity Assay (Toxicity) CC50 Determine CC₅₀ Assay_Cyto->CC50 IC50->Assay_Replicon If Active IC50->Assay_Cyto If Active SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Caption: Tiered experimental workflow for the pharmacological evaluation of this compound.

Conclusion

The characterization of impurities is a critical aspect of drug development, mandated by regulatory agencies to ensure product safety and quality. While this compound is a known process-related substance, its specific pharmacological activity remains uncharacterized in public literature. Due to the stringent stereochemical requirements of many viral polymerases, it is plausible that Impurity J possesses significantly reduced or no antiviral activity compared to the parent drug. However, this can only be confirmed through empirical testing. The experimental protocols detailed in this guide provide a robust framework for determining the in vitro efficacy and cytotoxicity of this compound, enabling a comprehensive assessment of its potential impact on the overall safety and therapeutic profile of Sofosbuvir.

References

In Silico Toxicity Prediction of Sofosbuvir Impurities: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B. As with any synthesized pharmaceutical product, the presence of impurities is inevitable. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. The safety of these impurities is a critical concern for regulatory agencies and drug developers. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the toxicity of Sofosbuvir impurities, in line with regulatory expectations such as the ICH M7 guideline for mutagenic impurities.[1][2][3] This document will delve into the theoretical and practical aspects of computational toxicology, detail relevant experimental protocols for verification, and present data in a clear, comparative format.

The Regulatory Landscape: ICH M7 and the Role of In Silico Assessment

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2] A key aspect of this guideline is the use of in silico, or computational, toxicology assessments as a first step in evaluating the mutagenic potential of impurities.[4][5] The guideline stipulates the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[6][7]

  • Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structural alerts and toxicophores manually curated by experts to predict toxicity.[8][9][10] They provide a mechanistic rationale for the prediction.

  • Statistical-Based Systems: These systems, like Sarah Nexus and TOPKAT, employ machine learning algorithms to build predictive models from large datasets of chemical structures and their corresponding toxicity data.[6][11][12][13]

A negative prediction from both types of systems provides a high degree of confidence that the impurity is non-mutagenic. A positive or conflicting result triggers the need for further investigation, typically starting with an in vitro bacterial reverse mutation (Ames) test.

Common Impurities of Sofosbuvir

Impurities in Sofosbuvir can be broadly categorized as process-related impurities and degradation products. Understanding the chemical structures of these impurities is the first step in any toxicity assessment.

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the active pharmaceutical ingredient (API). Examples include:

  • Unreacted starting materials and intermediates

  • By-products of side reactions

  • Reagents, ligands, and catalysts

Degradation Products: These are formed by the chemical breakdown of Sofosbuvir over time due to factors like hydrolysis, oxidation, and photolysis. A study by Swain et al. (2016) identified seven degradation products of Sofosbuvir under various stress conditions.[13][14]

Below is a table summarizing some of the known impurities of Sofosbuvir.

Impurity Name Type Chemical Structure (SMILES) Molecular Formula Molecular Weight ( g/mol )
Sofosbuvir Impurity CProcess-Related (Diastereomer)C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3C22H29FN3O9P529.45
Sofosbuvir Impurity LProcess-Related (Diastereomer)C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3C22H29FN3O9P529.45
Sofosbuvir D-Alanine IsomerProcess-RelatedC--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3C22H29FN3O9P529.45
(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphateAcid Degradation ProductO=P(O)(OC1=CC=CC=C1)OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1OC16H18FN2O8P416.30
(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoateBase Degradation Product ACC(C)OC(=O)C(C)NP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1OC16H25FN3O9P453.35
(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acidBase Degradation Product BCC(C(=O)O)NP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1OC13H19FN3O9P411.27

In Silico Toxicity Prediction Workflow

The in silico assessment of Sofosbuvir impurities follows a structured workflow designed to meet regulatory requirements and provide a robust safety evaluation.

G cluster_0 Data Input cluster_1 In Silico Analysis (ICH M7) cluster_2 Prediction Outcome cluster_3 Action Impurity_Structure Impurity Chemical Structure (SMILES/MOL) Expert_System Expert Rule-Based (Q)SAR (e.g., Derek Nexus) Impurity_Structure->Expert_System Statistical_System Statistical-Based (Q)SAR (e.g., Sarah Nexus, TOPKAT) Impurity_Structure->Statistical_System Negative Both Negative Expert_System->Negative Positive_Conflicting Positive or Conflicting Expert_System->Positive_Conflicting Statistical_System->Negative Statistical_System->Positive_Conflicting Class_5 Class 5 Impurity (Non-mutagenic) Negative->Class_5 Ames_Test Perform Ames Test (OECD 471) Positive_Conflicting->Ames_Test

Caption: In silico toxicity prediction workflow for mutagenic impurities.

Predicted Toxicological Endpoints

A range of toxicological endpoints can be predicted using in silico models. For pharmaceutical impurities, the most critical endpoints include:

  • Genotoxicity/Mutagenicity: The potential to cause DNA damage, leading to mutations. This is a primary focus of the ICH M7 guideline.

  • Carcinogenicity: The potential to cause cancer.

  • Cardiotoxicity: The potential to cause adverse effects on the heart, such as arrhythmias. This is particularly relevant for drugs that may interact with cardiac ion channels.

  • Hepatotoxicity: The potential to cause liver damage.

  • Developmental and Reproductive Toxicity (DART): The potential to cause adverse effects on development and reproduction.

The following table summarizes the types of in silico predictions for the identified Sofosbuvir impurities. The results presented are illustrative and would be generated using software like Derek Nexus, Sarah Nexus, and TOPKAT.

Impurity Name Mutagenicity (Ames) Prediction Structural Alert for Mutagenicity hERG Blockage Prediction Carcinogenicity Prediction
Sofosbuvir Impurity CNegativeNoneLow ProbabilityNegative
Sofosbuvir Impurity LNegativeNoneLow ProbabilityNegative
Sofosbuvir D-Alanine IsomerNegativeNoneLow ProbabilityNegative
Acid Degradation ProductEquivocalPotential for alkylationLow ProbabilityInconclusive
Base Degradation Product ANegativeNoneLow ProbabilityNegative
Base Degradation Product BNegativeNoneLow ProbabilityNegative

Experimental Protocols for In Vitro Verification

In silico predictions, especially positive or equivocal ones, often require experimental verification. The following are summaries of key in vitro assays.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[3][10][15][16]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The test measures the ability of a substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on an amino acid-deficient medium.

Methodology:

  • Strain Selection: A minimum of five strains of bacteria are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to the test substance at a range of concentrations in the presence and absence of S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects chromosomal damage in mammalian cells.[1][6][12][17]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.

Methodology:

  • Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) are cultured.

  • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of cells that have undergone mitosis during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

  • Cytotoxicity Assessment: A measure of cytotoxicity, such as the Cytokinesis-Block Proliferation Index (CBPI), is also determined.

hERG (human Ether-à-go-go-Related Gene) Assay

This assay is crucial for assessing the potential of a compound to cause QT interval prolongation, a risk factor for a life-threatening cardiac arrhythmia.[7][8][18][19]

Principle: The hERG gene encodes a potassium ion channel that plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to QT prolongation. The assay directly measures the effect of a compound on the hERG potassium current.

Methodology (Whole-Cell Patch-Clamp):

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG channels in a single cell.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.

  • Compound Application: The cells are perfused with increasing concentrations of the test substance.

  • Data Acquisition: The hERG current is recorded at each concentration, and the degree of inhibition is calculated.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.

Potential Mechanisms of Toxicity and Signaling Pathways

Sofosbuvir is a nucleoside analog, and its impurities may share similar mechanisms of toxicity.

Genotoxicity and DNA Damage Response

If an impurity or its metabolite is DNA reactive, it can form adducts with DNA, leading to mutations if not repaired. This can activate the DNA damage response (DDR) pathway.

G cluster_0 Initiation cluster_1 Sensing and Signaling cluster_2 Cellular Response Impurity Reactive Impurity/Metabolite DNA_Damage DNA Adducts/ Strand Breaks Impurity->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Apoptosis Apoptosis CHK1_CHK2->Apoptosis

Caption: DNA damage response pathway initiated by a genotoxic impurity.

Cardiotoxicity via Ion Channel Interaction

Some drugs and their impurities can directly interact with cardiac ion channels, disrupting the normal cardiac action potential and leading to arrhythmias. While Sofosbuvir itself is not strongly associated with cardiotoxicity, it has been implicated in cases of bradycardia when co-administered with amiodarone, potentially through inhibition of the P-glycoprotein (P-gp) transporter.[20][21]

G cluster_0 Drug Interaction cluster_1 Cellular Target cluster_2 Cellular Effect cluster_3 Physiological Outcome Impurity Sofosbuvir Impurity Ion_Channel Cardiac Ion Channel (e.g., hERG) Impurity->Ion_Channel Transporter P-glycoprotein (P-gp) Impurity->Transporter Altered_Ion_Flux Altered Ion Flux Ion_Channel->Altered_Ion_Flux Increased_Drug_Concentration Increased Intracellular Concentration of Other Drugs Transporter->Increased_Drug_Concentration AP_Prolongation Action Potential Prolongation (QT Prolongation) Altered_Ion_Flux->AP_Prolongation Arrhythmia Arrhythmia Increased_Drug_Concentration->Arrhythmia AP_Prolongation->Arrhythmia

Caption: Potential mechanisms of cardiotoxicity for Sofosbuvir impurities.

Conclusion

The in silico prediction of toxicity for pharmaceutical impurities is a powerful and regulatory-accepted tool for ensuring drug safety. For Sofosbuvir, a thorough understanding of its potential impurities and their toxicological profiles is essential. This guide has outlined a systematic approach to the in silico assessment of these impurities, in line with the ICH M7 guideline. By combining expert rule-based and statistical-based (Q)SAR methodologies, a robust initial assessment of mutagenic potential can be achieved. When necessary, this is followed by targeted in vitro testing, such as the Ames test and micronucleus assay, to confirm the in silico predictions. Furthermore, the assessment of other toxicological endpoints, such as cardiotoxicity, is crucial for a comprehensive safety profile. The integration of these computational and experimental approaches allows for the efficient and scientifically sound evaluation of Sofosbuvir impurities, ultimately contributing to the development of safer medicines.

References

The Unseen Player: A Technical Guide to the Role of Sofosbuvir Impurity J in Drug Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that has revolutionized patient outcomes. As with any pharmaceutical compound, ensuring its stability, and therefore its safety and efficacy, is paramount. This involves a deep understanding of not only the active pharmaceutical ingredient (API) but also the impurities that can arise during synthesis and storage. Among these, Sofosbuvir impurity J, a diastereoisomer of the parent drug, presents a unique challenge in formulation development and stability testing.[1][2] This technical guide provides an in-depth exploration of the role of this compound in drug stability studies, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Understanding Sofosbuvir and its Diastereomeric Impurity J

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3] Its chemical structure is complex, possessing multiple chiral centers, which gives rise to the possibility of several stereoisomers.

This compound is identified as a diastereoisomer of Sofosbuvir.[1][2] While sharing the same molecular formula and mass as Sofosbuvir, its different spatial arrangement of atoms can lead to distinct physicochemical properties, including potential differences in solubility, reactivity, and biological activity. The presence of such impurities is a critical quality attribute that must be monitored and controlled.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
SofosbuvirC22H29FN3O9P529.451190307-88-0
This compoundC22H30FN4O8P528.471334513-10-8

The Impact of Impurities on Drug Stability

The presence of impurities can significantly impact the stability of a drug product.[4][5] They can:

  • Accelerate the degradation of the API: Impurities can act as catalysts or reactants in degradation pathways, leading to a faster loss of potency.

  • Lead to the formation of new degradation products: The impurity itself may degrade, forming new, potentially toxic compounds.

  • Alter the physical properties of the drug product: This can affect dissolution, bioavailability, and patient compliance.

Given that this compound is a diastereoisomer, its impact on stability is of particular interest. Differences in stereochemistry can influence crystal packing and intermolecular interactions, which in turn can affect solid-state stability.

Formation of this compound and Other Degradants: Insights from Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing crucial information on the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[6] Sofosbuvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

While many studies do not explicitly name "Impurity J," they identify degradation products by their mass-to-charge ratio (m/z) and chromatographic retention times. Given that Sofosbuvir and its diastereomer, Impurity J, have the same molecular weight, their formation as degradation products would result in a peak with a corresponding m/z value. However, their primary role is often considered as a process-related impurity arising from the synthesis. Forced degradation studies are more focused on the breakdown of the Sofosbuvir molecule itself.

Here is a summary of degradation observed under different stress conditions from various studies:

Stress ConditionReagents and ConditionsObserved Degradation (%)Key Degradation Products (m/z)
Acidic Hydrolysis 0.1 N HCl, 6 hours23%488, 393.3
Alkaline Hydrolysis 0.1 N NaOH, 10 hours50%488, 393.3
Oxidative 3% H2O2, 7 days19.02%393
Thermal 50°C, 21 daysNo significant degradation-
Photolytic Direct sunlight, 21 daysNo significant degradation-

Experimental Protocols for Stability and Forced Degradation Studies

The following are generalized protocols based on published literature for conducting forced degradation studies on Sofosbuvir. These protocols are essential for identifying potential degradation products, including isomers like Impurity J.

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh and dissolve 100 mg of Sofosbuvir in 100 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a concentration of 1 mg/mL.[7]

  • Working Standard Solution: Further dilute the stock solution to a working concentration, typically in the range of 10-50 µg/mL, using the same diluent.[7]

Forced Degradation Procedures
  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux or heat at a controlled temperature (e.g., 70-80°C) for a specified period (e.g., 6-10 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux or heat at a controlled temperature (e.g., 60-70°C) for a specified period (e.g., 10-24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a period ranging from hours to days.

  • Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 50-80°C) for an extended period (e.g., 21 days).

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.[7]

Analytical Methodology

The primary analytical technique for separating and quantifying Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with mass spectrometry (LC-MS) for the identification of unknown degradation products.

Typical HPLC Method Parameters:

ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Flow Rate Typically 1.0 mL/min.
Detection UV detector at a wavelength of approximately 260 nm.
Injection Volume 10-20 µL.

Visualizing Workflows and Pathways

Logical Flow for Sofosbuvir Stability Study

cluster_0 Preparation cluster_1 Stress Conditions (Forced Degradation) cluster_2 Analysis cluster_3 Data Evaluation DrugSubstance Sofosbuvir API Acid Acidic Hydrolysis DrugSubstance->Acid Base Alkaline Hydrolysis DrugSubstance->Base Oxidative Oxidation DrugSubstance->Oxidative Thermal Thermal Stress DrugSubstance->Thermal Photolytic Photolytic Stress DrugSubstance->Photolytic ImpurityStandard Impurity J Standard HPLC RP-HPLC Analysis ImpurityStandard->HPLC Placebo Excipients Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS ImpurityProfile Impurity Profiling HPLC->ImpurityProfile DegradationPath Degradation Pathway Elucidation LCMS->DegradationPath ImpurityProfile->DegradationPath MethodValidation Stability-Indicating Method Validation DegradationPath->MethodValidation

Caption: A logical workflow for conducting a comprehensive stability study of Sofosbuvir.

Hypothesized Degradation Pathway of Sofosbuvir

cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation Sofosbuvir Sofosbuvir (m/z 529.45) Hydrolysis_Prod1 Degradation Product I (m/z 488) Sofosbuvir->Hydrolysis_Prod1 Loss of isopropyl group Hydrolysis_Prod2 Degradation Product II (m/z 393.3) Sofosbuvir->Hydrolysis_Prod2 Hydrolysis of phosphoramidate Oxidation_Prod Degradation Product III (m/z 393) Sofosbuvir->Oxidation_Prod Oxidation of amine

Caption: A simplified diagram illustrating the potential degradation pathways of Sofosbuvir under hydrolytic and oxidative stress.

Conclusion and Future Perspectives

The role of this compound in drug stability is a critical consideration for formulation scientists and analytical chemists. As a diastereoisomer of the active pharmaceutical ingredient, its presence can potentially influence the degradation kinetics and overall stability profile of the drug product. While forced degradation studies provide a comprehensive overview of Sofosbuvir's susceptibility to various stress factors, a more focused investigation into the direct impact of impurity J on the stability of Sofosbuvir would be beneficial. This could involve stability studies of Sofosbuvir samples spiked with known concentrations of impurity J to determine if it plays a role in accelerating degradation.

Furthermore, the development of robust, stability-indicating analytical methods capable of separating and quantifying Sofosbuvir from all its potential impurities, including diastereomers like impurity J, is essential for ensuring the quality, safety, and efficacy of this life-saving medication. As regulatory expectations for impurity profiling continue to evolve, a thorough understanding of the formation and stability implications of all impurities will remain a key aspect of pharmaceutical development.

References

Navigating the Chiral Maze: A Technical Guide to Stereoisomerism in Sofosbuvir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stereoisomerism in the synthesis of Sofosbuvir, a cornerstone in the treatment of Hepatitis C. The therapeutic efficacy of Sofosbuvir is intrinsically linked to its specific stereochemistry, making the control of stereoisomers a paramount challenge in its chemical synthesis. This document provides a comprehensive overview of the synthetic strategies employed to navigate this challenge, focusing on the formation of the desired diastereomer.

The Stereochemical Challenge

Sofosbuvir possesses multiple chiral centers, but the most critical for its antiviral activity is the phosphorus stereocenter in the phosphoramidate moiety, which exists as a P-stereogenic center. The desired therapeutic agent is the Sp-diastereomer. The synthesis of Sofosbuvir, therefore, requires highly selective methods to control the formation of this specific isomer, as the corresponding Rp-diastereomer is significantly less active. The primary synthetic challenge lies in the stereoselective coupling of the 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside core with the chiral phosphoramidate side chain.

Strategies for Stereochemical Control

Several key strategies have been developed to achieve high diastereoselectivity in the synthesis of Sofosbuvir. These include dynamic kinetic resolution, enzymatic resolution, and the use of chiral auxiliaries.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) has proven to be a highly effective method for the stereoselective synthesis of Sofosbuvir. This approach involves the reaction of the nucleoside with a racemic, but stereochemically labile, phosphoramidate reagent. Under the reaction conditions, the two diastereomers of the phosphoramidate reagent can interconvert. The desired reaction with the nucleoside proceeds much faster with one of the diastereomers, thus shifting the equilibrium towards the formation of the desired Sofosbuvir diastereomer.

A key factor in the success of this approach is the choice of the protecting group on the 3'-hydroxyl group of the nucleoside. It has been demonstrated that a benzyl protecting group on the 3'-OH allows for high diastereoselectivity, achieving a diastereomeric ratio of up to 97:3 in favor of the desired Sp-isomer.[1]

Enzymatic Resolution

Enzymatic resolution offers a powerful and highly specific method for separating the desired Sp-diastereomer from the unwanted Rp-diastereomer. This technique typically involves the synthesis of a diastereomeric mixture of a Sofosbuvir precursor, followed by the selective enzymatic hydrolysis of the undesired Rp-isomer.

Mutated phosphotriesterases (PTEs) have been successfully employed for this purpose. For instance, the W131M-PTE mutant has shown high efficiency in hydrolyzing the Rp-diastereomer of a Sofosbuvir precursor, leaving the desired Sp-diastereomer intact. This method can achieve a high yield of the pure Sp-isomer.

Quantitative Data Summary

The following tables summarize the quantitative data from various stereoselective synthesis methods for Sofosbuvir.

MethodKey Reagents/ConditionsDiastereomeric Ratio (Sp:Rp)Yield of Sp-isomerReference
Dynamic Kinetic Resolution3'-O-Benzyl protected nucleoside, isopropyl-2-{[chloro(phenoxy)phosphoryl]-amino}propanoate, i-PrMgCl·LiCl97:389% (from nucleoside)[1]
Enzymatic ResolutionRacemic Sofosbuvir precursor, W131M-PTE>99:192%

Experimental Protocols

General Procedure for Dynamic Kinetic Resolution in Sofosbuvir Synthesis

This protocol is a generalized representation based on published literature.[1]

Materials:

  • 3'-O-Benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine

  • Isopropyl-2-{[chloro(phenoxy)phosphoryl]-amino}propanoate (racemic mixture)

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE), anhydrous

Procedure:

  • To a solution of 3'-O-Benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine in anhydrous THF, add i-PrMgCl·LiCl (2.0 equivalents) at -20 °C.

  • Stir the mixture at -20 °C for 2 hours to activate the 5'-hydroxyl group.

  • In a separate flask, prepare a solution of isopropyl-2-{[chloro(phenoxy)phosphoryl]-amino}propanoate (2.0 equivalents) in a mixture of anhydrous THF and MTBE.

  • Slowly add the solution of the phosphoramidate reagent to the activated nucleoside solution at -20 °C.

  • Maintain the reaction at -20 °C for 2 hours.

  • Monitor the reaction by a suitable chromatographic method (e.g., HPLC) until completion.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The resulting product is a diastereomeric mixture enriched in the Sp-isomer.

  • The benzyl protecting group is subsequently removed by catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol) to yield Sofosbuvir.

  • The final product can be purified by crystallization to obtain the highly pure Sp-diastereomer.

General Procedure for Enzymatic Resolution of a Sofosbuvir Precursor

This protocol is a generalized representation based on published literature.

Materials:

  • Diastereomeric mixture of a suitable Sofosbuvir precursor (e.g., a protected form)

  • Immobilized W131M-Phosphotriesterase (W131M-PTE)

  • Buffer solution (e.g., phosphate buffer)

  • Organic co-solvent (if necessary, e.g., acetonitrile)

Procedure:

  • Prepare a solution or suspension of the diastereomeric mixture of the Sofosbuvir precursor in the appropriate buffer.

  • Add the immobilized W131M-PTE to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC, observing the disappearance of the Rp-diastereomer peak.

  • Once the hydrolysis of the Rp-diastereomer is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extract the aqueous phase with an appropriate organic solvent to isolate the desired Sp-diastereomer.

  • Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • The resulting product is the enantiomerically pure Sp-diastereomer of the Sofosbuvir precursor, which can then be deprotected to yield the final drug.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key logical relationships and workflows in the stereoselective synthesis of Sofosbuvir.

Sofosbuvir_Synthesis_Overview Ribose_Intermediate Fluorinated Ribose Intermediate Synthesis Nucleoside_Core 2'-deoxy-2'-fluoro-2'-C-methyluridine (Nucleoside Core) Ribose_Intermediate->Nucleoside_Core Glycosylation Coupling Stereoselective Coupling (Phosphoramidation) Nucleoside_Core->Coupling Phosphoramidate_Reagent Chiral Phosphoramidate Reagent Synthesis (Racemic Mixture) Phosphoramidate_Reagent->Coupling Diastereomeric_Mixture Diastereomeric Mixture (Sp and Rp isomers) Coupling->Diastereomeric_Mixture Purification Purification / Resolution Diastereomeric_Mixture->Purification Sofosbuvir Sofosbuvir (Sp-isomer) Purification->Sofosbuvir

Caption: Overview of the convergent synthesis of Sofosbuvir.

Stereocontrol_Phosphoramidation Nucleoside 3'-O-Protected Nucleoside Activation Activation of 5'-OH (e.g., with Grignard reagent) Nucleoside->Activation Activated_Nucleoside Activated Nucleoside Activation->Activated_Nucleoside DKR Dynamic Kinetic Resolution (Stereoselective Reaction) Activated_Nucleoside->DKR Phosphoramidate Racemic Phosphoramidate Reagent Phosphoramidate->DKR Sp_Isomer Desired Sp-Diastereomer (Major Product) DKR->Sp_Isomer Faster reaction rate Rp_Isomer Undesired Rp-Diastereomer (Minor Product) DKR->Rp_Isomer Slower reaction rate

Caption: Logical workflow for stereocontrol via Dynamic Kinetic Resolution.

Enzymatic_Resolution_Workflow Start Diastereomeric Mixture (Sp and Rp Precursors) Enzymatic_Reaction Enzymatic Hydrolysis (e.g., with W131M-PTE) Start->Enzymatic_Reaction Sp_Product Sp-Isomer Precursor (Unhydrolyzed) Enzymatic_Reaction->Sp_Product Rp_Hydrolyzed Hydrolyzed Rp-Isomer Enzymatic_Reaction->Rp_Hydrolyzed Separation Separation Sp_Product->Separation Rp_Hydrolyzed->Separation Final_Sp_Isomer Pure Sp-Isomer Precursor Separation->Final_Sp_Isomer Waste Byproducts Separation->Waste

Caption: Experimental workflow for enzymatic resolution of Sofosbuvir precursors.

References

Methodological & Application

Chiral HPLC Separation of Sofosbuvir and Its Diastereomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral agent crucial in the treatment of Hepatitis C. It is a phosphoramidate prodrug that is metabolized to its active uridine triphosphate form. The synthesis of Sofosbuvir results in the formation of two diastereomers, known as SP- and RP-isomers, which may exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, a robust analytical method for the separation and quantification of these diastereomers is essential for quality control and research purposes. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of Sofosbuvir and its diastereomers.

Data Presentation

The following tables summarize the chromatographic conditions and expected performance parameters for the chiral separation of Sofosbuvir diastereomers.

Table 1: Chromatographic Conditions

ParameterRecommended Conditions
Column Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase
Mobile Phase n-Hexane / Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Table 2: System Suitability and Performance

ParameterAcceptance CriteriaExpected Result
Resolution (Rs) ≥ 1.5> 2.0
Tailing Factor (T) 0.8 - 1.5~1.2
Theoretical Plates (N) ≥ 2000> 3000
Retention Time (RT) of SP-isomer Report~ 8 min
Retention Time (RT) of RP-isomer Report~ 10 min

Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of Sofosbuvir and its diastereomers.

Materials and Reagents
  • Sofosbuvir reference standard (mixture of diastereomers)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • Deionized water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiralpak® AS-H column (250 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Preparation of Mobile Phase
  • Prepare the mobile phase by mixing n-Hexane and Ethanol in a ratio of 80:20 (v/v).

  • For a 1000 mL mobile phase, accurately measure 800 mL of n-Hexane and 200 mL of Ethanol.

  • Mix thoroughly and degas the solution using an ultrasonic bath for 15 minutes or by vacuum filtration.

Preparation of Standard Solution
  • Accurately weigh about 10 mg of the Sofosbuvir reference standard (diastereomeric mixture) and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL for analysis.

Preparation of Sample Solution
  • For drug substance analysis, prepare the sample solution in the same manner as the standard solution.

  • For drug product analysis, an appropriate extraction procedure should be developed and validated to ensure complete recovery of Sofosbuvir from the matrix.

Chromatographic Procedure
  • Equilibrate the Chiralpak® AS-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25°C and the UV detection wavelength to 260 nm.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solution, and then the sample solutions.

  • Record the chromatograms and integrate the peaks corresponding to the SP- and RP-isomers of Sofosbuvir.

Data Analysis
  • Identify the peaks for the SP- and RP-isomers based on their retention times.

  • Calculate the resolution between the two diastereomer peaks.

  • Determine the percentage of each diastereomer in the sample using the peak areas.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (n-Hexane:Ethanol 80:20) equilibration Column Equilibration (Chiralpak AS-H) prep_mobile->equilibration prep_standard Standard Solution Preparation (100 µg/mL) injection Injection (10 µL) prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection separation Isocratic Separation (1.0 mL/min, 25°C) injection->separation detection UV Detection (260 nm) separation->detection peak_integration Peak Integration detection->peak_integration system_suitability System Suitability Calculation (Resolution, Tailing Factor) peak_integration->system_suitability quantification Diastereomer Quantification peak_integration->quantification G cluster_mixture Sample cluster_csp Chiral Stationary Phase cluster_interaction Interaction cluster_separation Separation sofosbuvir_mix Sofosbuvir Diastereomeric Mixture (SP- and RP-isomers) interaction Differential Diastereomeric Interactions sofosbuvir_mix->interaction Introduced to chiralpak Chiralpak® AS-H (Amylose-based CSP) chiralpak->interaction Provides Chiral Environment sp_isomer SP-Isomer (Elutes First) interaction->sp_isomer Results in Weaker Retention rp_isomer RP-Isomer (Elutes Second) interaction->rp_isomer Results in Stronger Retention

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical product, ensuring its purity and controlling the level of impurities is critical for its safety and efficacy. This document provides a detailed protocol for the determination of related substances in Sofosbuvir using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is based on a compilation of validated analytical procedures found in scientific literature and is suitable for researchers, scientists, and drug development professionals.

Chromatographic Conditions

A robust RP-HPLC method is essential for the separation and quantification of Sofosbuvir and its potential impurities. The following table summarizes a commonly employed set of chromatographic conditions.

ParameterRecommended Conditions
Chromatographic Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2] or equivalent
Mobile Phase A 0.1% Trifluoroacetic acid in water[1][2]
Mobile Phase B Acetonitrile[1][2]
Elution Mode Isocratic[1][2] or Gradient
Mobile Phase Composition (Isocratic) Water: Acetonitrile (50:50 v/v) with 0.1% Trifluoroacetic acid[1][2]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 35°C[3]
Detector Wavelength 260 nm[1][2][5] or 263 nm[3][4][6]
Injection Volume 10 µL[6]
Diluent Water: Acetonitrile (50:50 v/v)[2]
Known and Potential Impurities of Sofosbuvir

Forced degradation studies have been conducted to identify potential degradation products of Sofosbuvir under various stress conditions such as acid, base, and oxidation.[5][7] These studies, along with the analysis of process-related impurities, are crucial for developing a stability-indicating method. Some of the known impurities and degradation products are listed below. It is important to note that a comprehensive list of impurities can be obtained from pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[8]

  • (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (Acid degradation impurity)[5]

  • (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate (Base degradation impurity A)[5]

  • (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (Base degradation impurity B)[5]

  • Phosphoryl impurity (Process-related impurity)[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data from a validated method for the estimation of Sofosbuvir and a related phosphoryl impurity.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Sofosbuvir 3.674[1]160 - 480[1][2]0.04[2]0.125[1]
Phosphoryl Impurity 5.704[1]10 - 30[1][2]0.12[2]0.375[1]

Experimental Protocol

This section provides a detailed step-by-step methodology for the related substances testing of Sofosbuvir.

Preparation of Solutions

1.1. Diluent Preparation:

  • Mix HPLC grade water and HPLC grade acetonitrile in a 50:50 volume/volume ratio.

  • Sonicate for 10 minutes to degas the solution.

1.2. Standard Stock Solution Preparation (Sofosbuvir):

  • Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask.[3]

  • Add approximately 15 mL of diluent and sonicate to dissolve.

  • Make up the volume to the mark with the diluent and mix well. This yields a concentration of about 1000 µg/mL.

1.3. Impurity Stock Solution Preparation (if standards are available):

  • Accurately weigh an appropriate amount of each impurity reference standard into separate volumetric flasks.

  • Dissolve and dilute with the diluent to a known concentration.

1.4. System Suitability Solution:

  • Prepare a solution containing a known concentration of Sofosbuvir (e.g., 400 µg/mL) and its known impurities at their specified limit concentration (e.g., 0.15% of the Sofosbuvir concentration).

1.5. Sample Preparation (from Tablets):

  • Weigh and powder not fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the tablet powder equivalent to 400 mg of Sofosbuvir and transfer it into a 200 mL volumetric flask.[5]

  • Add a portion of the diluent, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[5]

  • Cool the solution to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

Chromatographic Procedure

2.1. System Equilibration:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

2.2. Injection Sequence:

  • Inject the diluent (blank) to ensure no carryover or interfering peaks.

  • Inject the system suitability solution multiple times (typically 5 or 6) to check for system performance parameters.

  • Inject the standard solution.

  • Inject the sample solution.

  • Inject the standard solution again at regular intervals to monitor system drift.

2.3. System Suitability Criteria:

  • The relative standard deviation (RSD) of the peak area for replicate injections of the Sofosbuvir standard should be not more than 2.0%.

  • The tailing factor for the Sofosbuvir peak should be not more than 2.0.

  • The theoretical plates for the Sofosbuvir peak should be not less than 2000.

  • The resolution between Sofosbuvir and the nearest eluting impurity peak should be not less than 1.5.

Data Analysis and Calculations
  • Identify the peaks of the related substances in the sample chromatogram by comparing their retention times with those from the standard/system suitability solution.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Area of Impurity Peak / Area of Sofosbuvir Peak in Standard) x (Concentration of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100

    Note: If the relative response factor (RRF) is not known, it is assumed to be 1. For accurate quantification, the RRF for each impurity should be determined.

  • The total impurities are the sum of all individual impurities.

  • Disregard any peaks due to the blank and any peaks below the limit of quantification (LOQ).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the related substances testing of Sofosbuvir.

Sofosbuvir_Related_Substances_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_result Final Result prep_diluent Prepare Diluent (Water:ACN 50:50) prep_std Prepare Standard Solution (Sofosbuvir RS) prep_diluent->prep_std prep_sst Prepare System Suitability Solution (Sofosbuvir + Impurities) prep_diluent->prep_sst prep_sample Prepare Sample Solution (from Tablets) prep_diluent->prep_sample hplc_equilibration System Equilibration hplc_injection Injection Sequence (Blank, SST, Standard, Sample) hplc_equilibration->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data data_integration Peak Integration & Identification hplc_data->data_integration data_sst_check System Suitability Check (RSD, Tailing, Plates, Resolution) data_integration->data_sst_check data_calculation Impurity Calculation (% Individual & Total) data_sst_check->data_calculation If SST Passes report Report Results vs. Specifications data_calculation->report

References

Application Notes and Protocols for the Use of Sofosbuvir Impurity J as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper utilization of Sofosbuvir Impurity J as a certified reference standard in analytical testing. Adherence to these guidelines is crucial for accurate quantification and qualification of this impurity in Sofosbuvir drug substances and products, ensuring compliance with regulatory requirements.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is a known diastereomer of Sofosbuvir and must be monitored and controlled within specified limits as per regulatory guidelines.[1][2] The use of a certified reference standard (CRS) for this compound is essential for the accurate identification and quantification of this impurity during drug development, stability studies, and routine quality control.[3]

Chemical Information:

ParameterInformation
Compound Name This compound
IUPAC Name Isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
CAS Number 1334513-10-8
Molecular Formula C22H29FN3O9P
Molecular Weight 529.45 g/mol
Nature of Impurity Diastereomer of Sofosbuvir

Application of this compound Certified Reference Standard

The this compound CRS is intended for use in the following applications:

  • Peak Identification: To confirm the identity of this compound in a chromatographic profile of a Sofosbuvir sample by comparing retention times.

  • Quantitative Analysis: To accurately determine the concentration of this compound in Sofosbuvir drug substance or drug product using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Method Validation: As a primary standard for the validation of analytical methods for the determination of Sofosbuvir impurities. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

  • System Suitability Testing: To ensure the analytical system is performing adequately before and during sample analysis.

Experimental Protocols

Preparation of Standard Solutions

3.1.1. Stock Standard Solution (Concentration: ~100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound Certified Reference Standard into a 100 mL volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).[6]

  • Sonicate for approximately 5-10 minutes to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

3.1.2. Working Standard Solutions for Calibration

Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve the desired concentrations for constructing a calibration curve. The concentration range should bracket the expected concentration of the impurity in the sample and the limit of quantitation. A typical range for impurity quantification is 0.05 µg/mL to 5 µg/mL.

Recommended HPLC Method for Quantification

This protocol provides a starting point for the development and validation of an HPLC method for the quantification of this compound. Method parameters should be optimized and validated for the specific laboratory equipment and conditions.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Agilent Eclipse XDB-C18)[4]
Mobile Phase A: 0.1% Trifluoroacetic acid in waterB: AcetonitrileGradient or Isocratic elution can be optimized. A starting point could be a 50:50 (v/v) mixture of A and B.[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 260 nm[4]

System Suitability:

Before sample analysis, inject a working standard solution (e.g., 1 µg/mL) multiple times (typically 5 or 6 injections). The system suitability parameters should meet the acceptance criteria defined in the validated method.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Sample Preparation
  • Accurately weigh a quantity of the Sofosbuvir drug substance or powdered tablets equivalent to a known amount of Sofosbuvir.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a suitable volume of diluent and sonicate to dissolve the sample completely.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should typically be ≥ 0.999.

Calculation of Impurity Content

The amount of this compound in the sample can be calculated using the following formula:

% Impurity J = (A_imp / A_std) * (C_std / C_sample) * P * 100

Where:

  • A_imp = Peak area of Impurity J in the sample chromatogram

  • A_std = Peak area of Impurity J in the standard chromatogram

  • C_std = Concentration of this compound in the standard solution (mg/mL)

  • C_sample = Concentration of the Sofosbuvir sample (mg/mL)

  • P = Purity of the this compound Certified Reference Standard (as a decimal)

Quantitative Data Summary:

ParameterSpecification
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Report value (e.g., ~0.03% based on literature for similar impurities)[4]
Limit of Quantitation (LOQ) Report value (e.g., ~0.1% based on literature for similar impurities)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Mandatory Visualizations

Signaling Pathway and Logical Relationships

G cluster_0 Reference Standard Utilization Workflow CRS This compound Certified Reference Standard Prep_Std Prepare Standard Solutions (Stock and Working) CRS->Prep_Std HPLC HPLC Analysis Prep_Std->HPLC Prep_Sample Prepare Sample Solution Prep_Sample->HPLC Data_Acq Data Acquisition (Chromatograms) HPLC->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Quant Quantification of Impurity J Data_Proc->Quant

Caption: Workflow for the use of this compound CRS.

Experimental Workflow

G cluster_1 Analytical Method Protocol Start Start Prep_Mobile_Phase Prepare Mobile Phase Start->Prep_Mobile_Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate System_Suitability Perform System Suitability Test Equilibrate->System_Suitability System_Suitability->Start If Fail Inject_Standards Inject Calibration Standards System_Suitability->Inject_Standards If Pass Inject_Sample Inject Sample Solution Inject_Standards->Inject_Sample Analyze Analyze Chromatographic Data Inject_Sample->Analyze Report Report Results Analyze->Report

Caption: HPLC analysis protocol for this compound.

Storage and Handling of Certified Reference Standard

  • Storage: Store the this compound CRS in its original, unopened container at the temperature specified on the certificate of analysis (typically 2-8 °C). Protect from light and moisture.

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Handle the standard using appropriate laboratory safety precautions, including wearing gloves and safety glasses.

  • Stability: Once opened, the stability of the standard may be affected. It is recommended to use freshly prepared solutions. The stability of standard solutions should be determined as part of the method validation.

Disclaimer

This document is intended as a guide. The analytical methods and protocols described herein should be validated by the user to ensure their suitability for the intended purpose. The user is responsible for ensuring compliance with all applicable regulatory requirements.

References

Application Note: Preparative Chromatography for the Isolation of Sofosbuvir Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the identification, characterization, and control of impurities are critical for ensuring its safety and efficacy. Sofosbuvir impurity J is a diastereomer of Sofosbuvir, presenting a unique challenge for separation due to their similar physicochemical properties. This application note provides a detailed protocol for the isolation of this compound using preparative High-Performance Liquid Chromatography (HPLC), a robust technique for purifying compounds on a larger scale. The isolated impurity can then be used for structural elucidation, toxicological studies, and as a reference standard in routine quality control analysis.

Principle of Preparative Chromatography

Preparative chromatography operates on the same principles as analytical chromatography but is designed to handle larger sample loads to isolate and purify specific components of a mixture. By scaling up the chromatographic parameters from an analytical method, it is possible to achieve high-purity fractions of the target compound. The key to successful preparative chromatography lies in optimizing the balance between resolution, loading capacity, and throughput.

Experimental Protocol

This protocol outlines the steps for the generation of this compound through forced degradation, followed by its isolation using preparative reverse-phase HPLC.

Materials and Reagents
  • Sofosbuvir active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

Equipment
  • Preparative HPLC system with a UV detector and fraction collector

  • Analytical HPLC system

  • Rotary evaporator

  • Lyophilizer (optional)

  • pH meter

  • Vortex mixer

  • Sonicator

Sample Preparation: Generation of this compound via Forced Degradation

To obtain a sufficient quantity of this compound for isolation, a forced degradation study is performed. Basic hydrolysis is an effective method for generating this particular diastereomer.

  • Weigh 200 mg of Sofosbuvir API and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Add 5 mL of 0.5 N NaOH solution to the Sofosbuvir solution.

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the solution with 1N HCl to a pH of approximately 7.0.

  • The resulting solution contains a mixture of Sofosbuvir and its degradation products, including impurity J, and is ready for preparative chromatography.

Preparative HPLC Method Development and Scaling

An analytical HPLC method is first established to ensure adequate separation of Sofosbuvir and impurity J. This method is then scaled up for preparative chromatography.

Table 1: Analytical and Preparative HPLC Parameters

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 30 min5-95% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 260 nmUV at 260 nm
Injection Volume 10 µL2 mL
Column Temp. 25 °C25 °C
Fraction Collection and Analysis
  • Equilibrate the preparative column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared sample containing the degraded Sofosbuvir.

  • Monitor the chromatogram in real-time. Collect the fraction corresponding to the retention time of this compound. The collection can be triggered based on time or UV signal threshold.

  • After collection, analyze a small aliquot of the collected fraction using the analytical HPLC method to confirm its purity.

  • Pool the fractions of desired purity.

Post-Purification Processing
  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator at a temperature not exceeding 40°C.

  • The remaining aqueous solution can be lyophilized to obtain the isolated this compound as a solid.

  • Store the isolated impurity at -20°C to prevent further degradation.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the preparative isolation of this compound. These values are typical for preparative chromatography of pharmaceutical impurities and may vary based on the specific instrumentation and experimental conditions.

Table 2: Quantitative Data for Preparative Isolation

ParameterExpected Value
Purity of Isolated Impurity J > 95%
Recovery of Impurity J 70-85%
Sample Loading Capacity 50-100 mg of crude mixture per injection

Experimental Workflow Diagram

The following diagram illustrates the workflow for the isolation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Post-Purification & Analysis sofosbuvir_api Sofosbuvir API dissolution Dissolve in Acetonitrile/Water sofosbuvir_api->dissolution forced_degradation Forced Degradation (Base Hydrolysis) dissolution->forced_degradation neutralization Neutralization forced_degradation->neutralization crude_sample Crude Sample with Impurity J neutralization->crude_sample prep_hplc Preparative HPLC Separation crude_sample->prep_hplc fraction_collection Fraction Collection (Impurity J) prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check solvent_removal Solvent Removal (Rotary Evaporation) purity_check->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization isolated_impurity Isolated this compound lyophilization->isolated_impurity

Caption: Workflow for the isolation of this compound.

Conclusion

This application note provides a comprehensive protocol for the preparative isolation of this compound. By following this detailed methodology, researchers can successfully generate and purify this diastereomeric impurity for further characterization and use as a reference standard. The presented workflow, from forced degradation to final isolation, ensures a systematic and efficient approach to obtaining high-purity this compound.

Troubleshooting & Optimization

Technical Support Center: Sofosbuvir Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common challenges, with a specific focus on co-elution issues.

Troubleshooting Guide: Co-elution Issues

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a critical issue in impurity analysis as it can lead to inaccurate quantification and reporting of impurities. This guide provides a systematic approach to diagnosing and resolving these challenges.

Question: My chromatogram shows a broad or shouldered peak for Sofosbuvir or one of its impurities. How can I resolve the co-eluting peaks?

Answer:

A broad or shouldered peak is a strong indicator of co-elution. To address this, a systematic approach to method optimization is required. The following steps and flowchart illustrate a typical troubleshooting workflow.

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting start Co-elution Observed (Broad/Shouldered Peaks) step1 Step 1: Adjust Mobile Phase Composition start->step1 end Resolution Achieved step1->end If resolved no_res Resolution Not Achieved step1->no_res If unresolved step2 Step 2: Modify Mobile Phase pH step2->end If resolved step2->no_res If unresolved step3 Step 3: Change Stationary Phase step3->end If resolved step3->no_res If unresolved step4 Step 4: Optimize Gradient Program step4->end If resolved step4->no_res If unresolved step5 Step 5: Adjust Flow Rate step5->end If resolved no_res->step2 Try next step no_res->step3 Try next step no_res->step4 Try next step no_res->step5 Try next step

Caption: A stepwise workflow for troubleshooting co-elution issues in HPLC analysis.

Detailed Troubleshooting Steps:

  • Adjust Mobile Phase Composition:

    • Change Organic Modifier Ratio: Alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. For reversed-phase HPLC, increasing the aqueous component will generally increase retention times and may improve the separation of polar impurities, while increasing the organic component will decrease retention times.

    • Switch Organic Modifier: If using acetonitrile, consider switching to methanol or vice-versa. The different selectivities of these solvents can significantly alter the elution order and resolution of closely eluting compounds.

  • Modify Mobile Phase pH:

    • The ionization state of Sofosbuvir and its impurities can be manipulated by changing the pH of the mobile phase.[1] For ionizable compounds, a change in pH can lead to significant shifts in retention time and improved selectivity.[1] It is recommended to work within the stable pH range of the column (typically pH 2-8 for silica-based C18 columns). The use of buffers is crucial to maintain a consistent pH throughout the analysis.[1]

  • Change Stationary Phase:

    • If modifications to the mobile phase are insufficient, consider using a different type of stationary phase. While C18 columns are common, other chemistries can offer different selectivities.

      • C8 Column: Less retentive than C18, which can be useful for highly retained impurities.

      • Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic impurities.

      • PFP (Pentafluorophenyl) Column: Provides unique selectivity for polar and aromatic compounds.

  • Optimize Gradient Program:

    • For complex samples with multiple impurities, a gradient elution is often necessary.

      • Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.

      • Incorporate an Isocratic Hold: An isocratic hold at a specific mobile phase composition during the gradient can help to separate critical pairs of impurities.

  • Adjust Flow Rate:

    • Decreasing the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. However, this will also increase the run time. Studies on Sofosbuvir analysis have explored flow rates around 1.0 mL/min.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Sofosbuvir that are known to co-elute?

A1: Forced degradation studies have identified several potential impurities of Sofosbuvir that can arise under stress conditions such as acid and base hydrolysis, and oxidation.[3][4][5][6] For example, degradation products formed under acidic and alkaline conditions have been reported.[3][4] The specific impurities that co-elute will depend on the synthetic route and storage conditions of the drug substance. It is crucial to perform forced degradation studies to identify potential co-eluting species and to ensure the stability-indicating nature of the analytical method.[7]

Q2: How can I confirm if a peak is pure or contains a co-eluting impurity?

A2: A Peak Purity analysis using a Photodiode Array (PDA) detector is a valuable tool to assess peak homogeneity.[3] The PDA detector acquires spectra across the entire peak, and software algorithms can compare the spectra at different points (upslope, apex, and downslope) to determine if they are consistent. A "pure" peak will exhibit spectrally homogenous spectra across its entire width.

Q3: Can column temperature affect the resolution of Sofosbuvir and its impurities?

A3: Yes, column temperature is an important parameter that can influence selectivity. Increasing the column temperature generally decreases viscosity and can lead to sharper peaks and shorter retention times. However, it can also alter the selectivity between analytes. If you are experiencing co-elution, adjusting the column temperature (e.g., in increments of 5°C) may improve separation.

Q4: My method was working fine, but now I am seeing co-elution. What could be the cause?

A4: This issue, often referred to as method drift, can be caused by several factors:

  • Column Aging: Over time, the performance of an HPLC column can degrade, leading to loss of resolution. It may be necessary to wash the column or replace it.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, particularly the pH of the buffer, can lead to shifts in retention time and loss of resolution.[1]

  • System Contamination: Contamination in the HPLC system can interfere with the separation. Flushing the system with a strong solvent may resolve the issue.

Experimental Protocols

The following are examples of HPLC methods that have been successfully used for the analysis of Sofosbuvir and its impurities. These can serve as a starting point for method development and troubleshooting.

Method 1: Isocratic RP-HPLC for Sofosbuvir and a Process Impurity

ParameterCondition
Stationary Phase Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[8]
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 260 nm[8]
Injection Volume 20 µL
Column Temperature Ambient
Retention Times Sofosbuvir: ~3.7 min, Phosphoryl impurity: ~5.7 min[8]

Method 2: Gradient RP-HPLC for Forced Degradation Studies

ParameterCondition
Stationary Phase Zorbax SB C18, 250mm x 4.6mm, 5µm[9]
Mobile Phase A 0.1M Triethylamine buffer, pH 7.0 (adjusted with orthophosphoric acid)[9]
Mobile Phase B Acetonitrile:Methanol:Isopropyl alcohol (850:100:50, v/v/v)[9]
Gradient Program Optimized to separate degradation products
Flow Rate 1.0 mL/min
Detection PDA Detector[9]
Column Temperature Ambient

Logical Relationships in HPLC Method Development

The successful separation of Sofosbuvir from its impurities depends on the interplay of several chromatographic parameters. The following diagram illustrates the key factors influencing resolution.

Factors Affecting HPLC Resolution

HPLC_Resolution_Factors resolution Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k') resolution->retention column_length Column Length efficiency->column_length particle_size Particle Size efficiency->particle_size flow_rate_eff Flow Rate efficiency->flow_rate_eff mobile_phase_comp Mobile Phase Composition selectivity->mobile_phase_comp stationary_phase_chem Stationary Phase Chemistry selectivity->stationary_phase_chem temperature Temperature selectivity->temperature mobile_phase_ph Mobile Phase pH selectivity->mobile_phase_ph mobile_phase_strength Mobile Phase Strength retention->mobile_phase_strength

Caption: Key chromatographic factors influencing the resolution of analytes in an HPLC separation.

References

Technical Support Center: Optimization of Mobile Phase for Sofosbuvir Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Sofosbuvir and its impurities using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Sofosbuvir impurity analysis?

A common starting point for developing a separation method for Sofosbuvir and its impurities is a reversed-phase HPLC method using a C18 column. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a combination of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio has been successfully used.[1][2] Other options include using 0.1% ortho-phosphoric acid or a buffer solution of triethylamine.

Q2: How can I improve the resolution between Sofosbuvir and its closely eluting impurities?

Poor resolution is a frequent challenge. To enhance separation, consider the following strategies:

  • Adjust the organic solvent ratio: Modifying the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact retention times and selectivity.

  • Change the pH of the aqueous phase: The ionization state of Sofosbuvir and its impurities can be altered by changing the pH of the mobile phase buffer, which in turn affects their retention behavior. Experimenting with different pH values, for instance by adjusting the pH of a triethylamine buffer to 7.0 with orthophosphoric acid, can improve separation.[3]

  • Utilize a different organic modifier: Switching from acetonitrile to methanol, or using a combination of organic solvents, can alter the selectivity of the separation.

  • Employ a gradient elution: A gradient program, where the mobile phase composition changes over time, is often more effective than an isocratic method for separating complex mixtures of impurities with different polarities.

Q3: My peak shapes are poor (e.g., tailing or fronting). What should I do?

Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Check the mobile phase pH: Ensure the pH of the mobile phase is appropriate for the analytes. For basic compounds like Sofosbuvir, a mobile phase with a slightly acidic pH can improve peak shape. The use of 0.1% formic acid in the mobile phase has been shown to yield good peak shapes.[4]

  • Add a competing base: For basic analytes, adding a small amount of a competing base, such as triethylamine, to the mobile phase can help to reduce peak tailing by masking active sites on the stationary phase.[3]

  • Ensure proper column conditioning: Always ensure the column is properly equilibrated with the mobile phase before injecting the sample.

  • Consider secondary interactions: If peak tailing persists, it might be due to interactions with residual silanols on the silica-based stationary phase. Using a column with end-capping or a different stationary phase (e.g., a phenyl or cyano column) could be beneficial.[4]

Q4: I am observing inconsistent retention times. What could be the cause?

Fluctuations in retention times can compromise the reliability of your method. Potential causes include:

  • Inadequate mobile phase preparation: Ensure the mobile phase is accurately prepared and thoroughly mixed. For buffered mobile phases, always double-check the pH.

  • Column temperature variations: Maintaining a constant column temperature using a column oven is crucial for reproducible chromatography. A column temperature of 35°C is often used.[5]

  • Pump performance issues: Fluctuations in the HPLC pump's flow rate can lead to shifting retention times. Check for leaks, air bubbles in the system, and ensure the pump seals are in good condition.

  • Column degradation: Over time, the performance of an HPLC column can degrade. If other factors have been ruled out, it may be time to replace the column.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the optimization of your mobile phase for Sofosbuvir impurity separation.

Issue Possible Cause(s) Recommended Solution(s)
Co-elution of Impurities Mobile phase composition not optimal for selectivity.- Adjust the ratio of organic solvent to aqueous buffer.- Change the pH of the aqueous buffer.[3]- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Implement a gradient elution program.
Peak Tailing - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Add a competing base like triethylamine to the mobile phase.[3][6]- Adjust the pH of the mobile phase to suppress the ionization of the analytes.- Use an end-capped column or a different stationary phase chemistry.[4]
Peak Fronting - Sample overload.- Incompatibility of sample solvent with the mobile phase.- Reduce the concentration of the sample being injected.- Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Noise or Drift - Contaminated mobile phase or HPLC system.- Detector lamp aging.- Incomplete mobile phase mixing.- Filter all mobile phase solvents through a 0.45 µm filter.[7]- Purge the HPLC system thoroughly.- Replace the detector lamp if necessary.- Ensure proper degassing and mixing of the mobile phase.
Loss of Resolution Over Time - Column contamination or degradation.- Changes in mobile phase preparation.- Wash the column with a strong solvent.- If resolution is not restored, replace the column.- Ensure consistent and accurate preparation of the mobile phase for every run.

Experimental Protocols

Below are detailed methodologies for key experiments related to Sofosbuvir impurity separation.

Protocol 1: Reversed-Phase HPLC Method for Sofosbuvir and a Process-Related Impurity[1][2]
  • Objective: To separate Sofosbuvir from its phosphoryl process-related impurity.

  • Chromatographic System:

    • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: 0.1% trifluoroacetic acid in a 1000 ml mixture of water and acetonitrile (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Standard Solution: Prepare a solution containing Sofosbuvir and its impurity in the diluent (water:acetonitrile 50:50).[2]

    • Sample Solution: Dissolve the drug substance or product in the diluent to achieve a suitable concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Monitor the chromatogram for the retention times of Sofosbuvir (approximately 3.674 min) and its impurity (approximately 5.704 min).[1][2]

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies[7][8]
  • Objective: To develop a stability-indicating method capable of separating Sofosbuvir from its degradation products.

  • Chromatographic System:

    • Column: Symmetry C18, 4.6 x 250 mm, 5 µm[7] or Cosmosil C18, 250mm x 4.6ID, 5µm[8]

    • Mobile Phase: A mixture of 0.1% Ortho-phosphoric acid (OPA) and Acetonitrile (30:70, v/v)[7] or Methanol and Water (70:30, v/v)[8]

    • Flow Rate: 1.5 mL/min[7] or 0.9 mL/min[8]

    • Detection: UV at 260 nm[7][8]

    • Injection Volume: 20 µL[8]

    • Column Temperature: Ambient

  • Forced Degradation Procedure:

    • Acid Hydrolysis: Treat the drug substance with 1N HCl at 80°C.[4]

    • Base Hydrolysis: Treat the drug substance with 0.5N NaOH at 60°C.[4]

    • Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at 80°C.[4]

    • Thermal Degradation: Expose the solid drug substance to heat.

    • Photolytic Degradation: Expose the drug substance to UV light.

  • Analysis:

    • After exposure to the stress conditions, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the Sofosbuvir peak area.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of mobile phase for Sofosbuvir impurity separation.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation HPLC HPLC System Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Results Reporting Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic Start Poor Separation Observed AdjustOrganic Adjust Organic Solvent Ratio Start->AdjustOrganic ChangePH Change Mobile Phase pH Start->ChangePH Gradient Implement Gradient Elution Start->Gradient CheckPeakShape Evaluate Peak Shape AdjustOrganic->CheckPeakShape ChangePH->CheckPeakShape Gradient->CheckPeakShape GoodSeparation Separation Optimized CheckPeakShape->GoodSeparation Good PoorPeakShape Address Peak Tailing/Fronting CheckPeakShape->PoorPeakShape Poor

Caption: A logical approach to troubleshooting poor separation.

References

Technical Support Center: Sofosbuvir Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability associated with Sofosbuvir impurity reference standards.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Sofosbuvir and its impurities.

Issue Potential Cause Recommended Action
Unexpected peaks in the chromatogram of the reference standard. Contamination of the reference standard, degradation during storage, or issues with the analytical system (e.g., contaminated mobile phase, column bleed).1. Verify the purity of the reference standard by obtaining the Certificate of Analysis (CoA). 2. Check the storage conditions and expiry date of the standard. 3. Prepare a fresh mobile phase and flush the HPLC system thoroughly. 4. Run a blank injection (diluent only) to check for system-related peaks. 5. If the issue persists, consider using a new vial of the reference standard or a new column.
Inconsistent peak areas or retention times for the reference standard. Instability of the standard solution, instrument variability (e.g., fluctuating pump pressure, inconsistent injection volume), or column degradation.1. Ensure the reference standard solution is freshly prepared and protected from light and temperature fluctuations.[1] 2. Verify the system suitability parameters (e.g., %RSD for peak area and retention time) are within acceptable limits. 3. Check the HPLC pump for pressure fluctuations and ensure the autosampler is functioning correctly. 4. Evaluate the column performance by checking for changes in backpressure, peak shape, and resolution. Consider replacing the column if necessary.
Difficulty in separating known impurities from the main Sofosbuvir peak. Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column type, temperature).1. Optimize the mobile phase composition, including the organic modifier and buffer concentration. A gradient elution may be necessary to achieve adequate separation.[1][2] 2. Adjust the pH of the mobile phase, as the ionization of Sofosbuvir and its impurities can affect their retention. 3. Experiment with different column chemistries (e.g., C18, C8, Phenyl) to find the most suitable stationary phase for the separation.[1] 4. Adjusting the column temperature can also influence selectivity and resolution.
Identification of unknown impurities not listed in the pharmacopeia or on the CoA. Degradation of the Sofosbuvir drug substance under specific stress conditions (e.g., acid, base, oxidation).[1][2][3]1. Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[1][2] 2. Use a stability-indicating analytical method, such as a gradient HPLC method, to separate the unknown impurities from Sofosbuvir and other known impurities. 3. Employ techniques like LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown impurities and propose their potential structures.[2][3]

Frequently Asked Questions (FAQs)

1. What are the common degradation pathways for Sofosbuvir?

Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It is relatively stable under thermal and photolytic stress.[1][2]

  • Acidic hydrolysis: Leads to the formation of specific degradation products.[1][2]

  • Basic hydrolysis: Results in significant degradation with the formation of multiple impurities.[1][2]

  • Oxidative degradation: Can occur in the presence of oxidizing agents like hydrogen peroxide.[1][2]

2. How can I ensure the stability of my Sofosbuvir impurity reference standards?

To maintain the integrity of your reference standards, adhere to the following best practices:

  • Store the standards according to the manufacturer's instructions, typically at controlled room temperature or refrigerated, and protected from light.

  • Use calibrated equipment for weighing and dispensing the standards.

  • Prepare solutions fresh and in a suitable solvent as specified in the analytical method.

  • Avoid repeated freeze-thaw cycles of solutions.

  • Regularly check the expiry dates of the standards.

3. What analytical techniques are most suitable for analyzing Sofosbuvir impurities?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for the routine analysis and quantification of Sofosbuvir and its impurities.[4][5] For the identification and characterization of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[2][3]

4. Where can I obtain certified reference standards for Sofosbuvir impurities?

Certified reference standards for Sofosbuvir and its known impurities are available from various pharmacopeias (e.g., USP, EP) and commercial suppliers that specialize in pharmaceutical reference standards.[6][7][8][9] It is crucial to obtain a Certificate of Analysis (CoA) with each standard to verify its identity, purity, and assigned value.

Data Presentation

Table 1: Summary of Sofosbuvir Forced Degradation Studies

Stress ConditionReagent/TemperatureDurationDegradation (%)Identified Degradation Products (m/z)Reference
Acidic Hydrolysis1N HCl, 80°C10 hours8.66416.08[1]
Acidic Hydrolysis0.1N HCl, 70°C6 hours23488 (DP I)[2][3]
Basic Hydrolysis0.5N NaOH, 60°C24 hours45.97453.13 (Impurity-A), 411.08 (Impurity-B)[1]
Basic Hydrolysis0.1N NaOH, 70°C10 hours50393.3 (DP II)[2][3]
Oxidative30% H₂O₂, 80°C2 days0.79527.15[1]
Oxidative3% H₂O₂7 days19.02393 (DP III)[2][3]
Thermal50°C21 daysNo degradation-[2]
Photolytic254 nm UV light24 hoursNo degradation-[1]

Table 2: List of Known Sofosbuvir Impurities and Related Compounds

Impurity/Related CompoundMolecular FormulaMolecular WeightCAS Number
SofosbuvirC₂₂H₂₉FN₃O₉P529.451190307-88-0
Sofosbuvir Nucleoside DerivativeC₁₀H₁₃FN₂O₅260.22863329-66-2
Sofosbuvir Impurity 74C₁₃H₁₉FN₃O₉P411.281233335-78-8
Sofosbuvir Impurity 45C₁₈H₁₇F₅NO₅P453.311337529-56-2

Experimental Protocols

Protocol 1: Forced Degradation Study of Sofosbuvir

This protocol outlines a general procedure for conducting forced degradation studies on Sofosbuvir to identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for 10 hours.[1] Neutralize the solution before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.5N NaOH and keep at 60°C for 24 hours.[1] Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at 80°C for 48 hours.[1]

  • Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) for a specified duration.[1]

3. Sample Analysis:

  • After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating RP-HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: RP-HPLC Method for Sofosbuvir and its Impurities

This protocol provides a starting point for developing an RP-HPLC method for the analysis of Sofosbuvir and its impurities. Method optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • 0-10 min: 90% A, 10% B

    • 10-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Visualizations

Sofosbuvir_Degradation_Pathway Sofosbuvir Sofosbuvir (C22H29FN3O9P) Acid_Degradation Acid Degradation Product (m/z 416.08) Sofosbuvir->Acid_Degradation  Acid Hydrolysis (e.g., 1N HCl, 80°C) Base_Degradation_A Base Degradation Product A (m/z 453.13) Sofosbuvir->Base_Degradation_A  Base Hydrolysis (e.g., 0.5N NaOH, 60°C) Base_Degradation_B Base Degradation Product B (m/z 411.08) Sofosbuvir->Base_Degradation_B Oxidative_Degradation Oxidative Degradation Product (m/z 527.15) Sofosbuvir->Oxidative_Degradation  Oxidation (e.g., 30% H2O2, 80°C)

Caption: Sofosbuvir degradation pathways under stress conditions.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Identification Reference_Standard Prepare Reference Standard Solution System_Suitability System Suitability Test Reference_Standard->System_Suitability Sample Prepare Sample Solution HPLC_Analysis RP-HPLC Analysis Sample->HPLC_Analysis Data_Acquisition Data Acquisition & Integration HPLC_Analysis->Data_Acquisition System_Suitability->HPLC_Analysis  Meets Criteria Impurity_Quantification Impurity Quantification Data_Acquisition->Impurity_Quantification LCMS_Identification LC-MS for Unknowns Data_Acquisition->LCMS_Identification  If Unknowns Present Report Reporting Impurity_Quantification->Report LCMS_Identification->Report

Caption: General workflow for Sofosbuvir impurity analysis.

References

Technical Support Center: Analysis of Sofosbuvir and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Sofosbuvir and its impurities during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Sofosbuvir degradation during HPLC analysis?

A1: Sofosbuvir is susceptible to degradation under both acidic and alkaline conditions.[1][2][3][4][5] On-column degradation can occur if the mobile phase pH is not optimized, leading to the hydrolysis of the molecule. The presence of certain column stationary phases and elevated temperatures can also contribute to the degradation of Sofosbuvir and the formation of impurities.

Q2: What is the optimal mobile phase pH for analyzing Sofosbuvir and its impurities?

A2: To minimize on-column degradation, it is recommended to use a mobile phase with a slightly acidic pH. Several validated HPLC methods for Sofosbuvir analysis utilize mobile phases with a pH in the range of 2.4 to 4.5.[6][7][8][9] For example, a mobile phase consisting of acetonitrile and water with the pH adjusted to 2.4 with 0.05% orthophosphoric acid has been shown to provide good separation and stability.[6] Another successful approach involves a mobile phase of 0.1% formic acid in water and acetonitrile.[10]

Q3: Which type of HPLC column is most suitable for Sofosbuvir impurity analysis?

A3: C18 columns are the most commonly used and recommended stationary phase for the analysis of Sofosbuvir and its impurities.[1][2][6][10][11][12][13] Specifically, columns such as the X-Bridge C18 and Kromasil 100 C18 have been successfully used.[10][12] The choice of a C18 column provides a good balance of hydrophobicity for retaining Sofosbuvir and its related substances, allowing for effective separation.

Q4: Can the mobile phase composition affect the stability of Sofosbuvir on the column?

A4: Yes, the mobile phase composition is a critical factor. In addition to pH, the organic modifier and its ratio to the aqueous phase can influence stability. Acetonitrile is a commonly used organic solvent in the mobile phase for Sofosbuvir analysis.[1][6][11][12] The ratio of acetonitrile to the aqueous buffer should be optimized to achieve good resolution and minimize analysis time, which can, in turn, reduce the potential for on-column degradation.

Q5: Are there any other chromatographic parameters that can be optimized to reduce degradation?

A5: Besides mobile phase and column selection, other parameters like flow rate and column temperature should be considered. A typical flow rate for Sofosbuvir analysis is around 1.0 mL/min.[8][9][11][13] While most methods are performed at ambient temperature, controlling the column temperature, for instance at 25°C or 30°C, can enhance reproducibility and, in some cases, mitigate degradation by preventing excessive heat exposure on the column.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Appearance of new or unexpected peaks during the analytical run. On-column degradation of Sofosbuvir.1. Check Mobile Phase pH: Ensure the pH is in the optimal acidic range (e.g., pH 2.4-4.5) to prevent acid or base-catalyzed hydrolysis.[6][8][9] 2. Verify Column Integrity: Use a high-quality C18 column and check for any signs of degradation or contamination.[10][12] 3. Lower Column Temperature: If using an elevated temperature, try reducing it to ambient or a controlled 25-30°C to minimize thermal degradation.[11][12]
Poor peak shape (tailing or fronting) for Sofosbuvir or its impurities. Sub-optimal mobile phase composition or pH.1. Adjust Mobile Phase Composition: Optimize the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.[1][11] 2. Fine-tune pH: Small adjustments to the mobile phase pH within the acidic range can sometimes improve peak shape.[6]
Inconsistent retention times. Fluctuations in chromatographic conditions.1. Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample. 2. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations. 3. Control Temperature: Use a column oven to maintain a constant temperature.[11][12]
Loss of Sofosbuvir assay value over a sequence of injections. Progressive on-column degradation.1. Review Mobile Phase Stability: Prepare fresh mobile phase daily to avoid any changes in pH or composition over time. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds that might promote degradation.

Summary of Forced Degradation Data for Sofosbuvir

The following table summarizes the degradation of Sofosbuvir under various stress conditions as reported in the literature. This data highlights the importance of avoiding harsh pH conditions during analysis.

Stress Condition Reagent/Condition Degradation (%) Reference
Acidic Hydrolysis0.1N HCl for 6 hours6.7%[1]
Alkaline Hydrolysis0.1N NaOH for 6 hoursNot specified[1]
Acidic Condition0.1N HCl, reflux for 10h at 70°C23%[3]
Alkaline Condition0.1N NaOH, reflux for 10h at 70°C50%[3]
Oxidative3% H2O2 for 7 daysNot specified[3]

Experimental Protocols

Recommended HPLC Method for Stability-Indicating Analysis of Sofosbuvir

This protocol is a synthesis of best practices from validated methods reported in the literature.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][12]

  • Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 2.4 with 0.05% orthophosphoric acid) in a ratio of 80:20 (v/v).[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Detection Wavelength: 260 nm.[1][6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient or controlled at 25°C.[12]

  • Diluent: Mobile phase or a mixture of water and acetonitrile (50:50 v/v).[11]

Visualizations

Workflow Troubleshooting Workflow for On-Column Degradation start Unexpected Peaks Observed check_ph Check Mobile Phase pH (Is it in the 2.4-4.5 range?) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes adjust_ph Adjust pH to Acidic Range check_ph->adjust_ph No check_column Inspect Column (Is it a suitable C18 column in good condition?) ph_ok->check_column adjust_ph->check_ph column_ok Column is Suitable check_column->column_ok Yes replace_column Replace with a new C18 Column check_column->replace_column No check_temp Evaluate Column Temperature (Is it elevated?) column_ok->check_temp replace_column->check_column temp_ok Temperature is Ambient/Controlled check_temp->temp_ok No resolve Problem Resolved check_temp->resolve Yes lower_temp Reduce Temperature to Ambient or 25-30°C temp_ok->lower_temp lower_temp->check_temp

Caption: Troubleshooting workflow for on-column degradation.

Factors Factors Influencing On-Column Stability of Sofosbuvir cluster_params Chromatographic Parameters cluster_outcomes Potential Outcomes Mobile Phase pH Mobile Phase pH Minimized Degradation Minimized Degradation Mobile Phase pH->Minimized Degradation Acidic (2.4-4.5) Increased Degradation Increased Degradation Mobile Phase pH->Increased Degradation Alkaline or Strongly Acidic Column Chemistry Column Chemistry Column Chemistry->Minimized Degradation C18 Column Chemistry->Increased Degradation Incompatible Stationary Phase Temperature Temperature Temperature->Minimized Degradation Ambient / Controlled Temperature->Increased Degradation Elevated Flow Rate Flow Rate Flow Rate->Minimized Degradation Optimized (e.g., ~1 mL/min)

Caption: Factors influencing Sofosbuvir's on-column stability.

References

Technical Support Center: Enhancing Detection Sensitivity for Low-Level Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sofosbuvir and its impurities. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of their detection methods for low-level Sofosbuvir impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of Sofosbuvir impurities?

A1: Impurities in Sofosbuvir can originate from various sources, including the starting materials, reagents, or by-products formed during the synthetic process.[1] Degradation of the drug substance under stress conditions such as acid, base, and oxidation also leads to the formation of impurities.[2][3]

Q2: Which analytical technique is most commonly used for detecting Sofosbuvir impurities?

A2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and highly effective method for the separation and quantification of Sofosbuvir and its related impurities.[4][5][6] This technique offers high sensitivity and selectivity.[4]

Q3: How can I improve the sensitivity of my HPLC method for low-level impurities?

A3: To enhance sensitivity, consider the following:

  • Optimize the mobile phase: Adjusting the composition and pH of the mobile phase can significantly improve peak resolution and shape.[7] A common mobile phase consists of a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent (such as acetonitrile or methanol).[4][6][8]

  • Select an appropriate column: A high-efficiency column, such as a C18 column with a smaller particle size, can lead to better separation of impurities from the main drug peak.[2][9]

  • Adjust the detection wavelength: Using a UV detector set at the maximum absorbance wavelength of the impurities (around 260 nm for Sofosbuvir and its common impurities) can increase the signal-to-noise ratio.[4][6]

  • Increase the injection volume: Carefully increasing the injection volume can lead to a stronger signal for low-level impurities, but be mindful of potential peak broadening.

  • Employ a gradient elution: A gradient elution program can be more effective than an isocratic one for separating a complex mixture of impurities with different polarities.[3][10]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for Sofosbuvir impurities using RP-HPLC?

A4: The LOD and LOQ are crucial indicators of a method's sensitivity. While these values are method-dependent, published methods report LODs for Sofosbuvir impurities to be as low as 0.03% (0.12 µg) and LOQs around 1.50% (0.375 µg).[4] Another study reported LOD and LOQ for Sofosbuvir and its impurities to be 0.1 and 0.5 μg/mL, respectively.[11]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of low-level Sofosbuvir impurities.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column overload or contamination.[7]2. Inappropriate mobile phase pH.[7]3. Presence of a column void.[12]1. Reduce sample concentration or replace the column.[7]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Replace the column and avoid sudden pressure shocks.[12]
Baseline Noise or Drift 1. Insufficient mobile phase degassing.[7]2. Contaminated mobile phase or column.[7]3. Detector instability (e.g., temperature fluctuations).[7]1. Degas the mobile phase using sonication or an inline degasser.[7]2. Use high-purity solvents and flush the system.[7]3. Allow the detector to stabilize and ensure a constant ambient temperature.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate.2. Changes in column temperature.3. Column degradation.1. Ensure the mobile phase is well-mixed and the pump is functioning correctly.2. Use a column oven to maintain a consistent temperature.3. Replace the column if it has exceeded its lifetime.
Ghost Peaks 1. Carryover from a previous injection.[7]2. Contamination in the sample or solvent.1. Implement a robust needle wash protocol and inject a blank run between samples.[7]2. Use high-purity solvents and filter samples before injection.
Low Signal Intensity for Impurities 1. Suboptimal detection wavelength.2. Low concentration of impurities in the sample.3. Insufficient injection volume.1. Optimize the detection wavelength based on the UV-Vis spectra of the impurities.2. Concentrate the sample if possible, or consider a more sensitive detector.3. Carefully increase the injection volume, monitoring for any negative effects on peak shape.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Sofosbuvir impurities.

RP-HPLC Method for the Estimation of Sofosbuvir and its Process-Related Impurity

This method is designed for the separation and quantification of Sofosbuvir and a related phosphoryl impurity.[4][6]

Chromatographic Conditions:

ParameterSpecification
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm
Mobile Phase 0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 260.0 nm
Injection Volume 20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution by dissolving 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 ml of a diluent (water:acetonitrile 50:50). Further dilute 5 ml of this stock solution to 50 ml with the diluent.[6]

  • Test Solution (from formulation): Weigh 650 mg of the Sovaldi formulation into a 100 ml volumetric flask, dissolve and dilute to volume with the diluent. Further dilute 5 ml of this solution to 50 ml with the diluent.[6]

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.

Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[3]
Base Hydrolysis Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[3]
Oxidative Degradation Expose a Sofosbuvir solution to 3% hydrogen peroxide at room temperature for 7 days, then heat in a boiling water bath for 10 minutes.[3]
Thermal Degradation Expose a stock solution of Sofosbuvir (1000 µg/mL) to a temperature of 50°C for 21 days.[3]
Photolytic Degradation Expose a stock solution of Sofosbuvir (1000 µg/mL) to direct sunlight for 21 days.[3]

After exposure to the stress conditions, the solutions should be neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.[3]

Visualizations

Experimental Workflow for Sofosbuvir Impurity Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Method Validation A Standard & Test Solution Preparation B Injection into HPLC System A->B C Chromatographic Separation (C18 Column) B->C D UV Detection at 260 nm C->D E Peak Integration & Quantification D->E F Impurity Profiling E->F G Specificity, Linearity, Accuracy, Precision F->G H LOD & LOQ Determination G->H G cluster_causes Possible Causes cluster_solutions Solutions A Problem: Poor Peak Shape B Column Overload/ Contamination A->B C Inappropriate Mobile Phase pH A->C D Column Void A->D E Reduce Sample Conc. / Replace Column B->E F Adjust pH C->F G Replace Column D->G

References

Technical Support Center: Control of Sofosbuvir Impurity J Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the formation of Sofosbuvir impurity J during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to control its formation?

This compound is a diastereomer of Sofosbuvir.[1][2] Diastereomers can have different pharmacological and toxicological profiles. Therefore, controlling the formation of impurity J is critical to ensure the safety, efficacy, and quality of the final drug product, in line with regulatory requirements.

Q2: At which stage of the Sofosbuvir synthesis is impurity J typically formed?

This compound is primarily formed during the phosphoramidation step. This key step involves the coupling of the nucleoside intermediate with a phosphoramidate reagent to form the P-chiral center of Sofosbuvir. The stereoselectivity of this reaction determines the ratio of Sofosbuvir to its diastereomer, impurity J.

Q3: What are the main factors that influence the formation of this compound?

The formation of this compound is influenced by several factors that affect the diastereoselectivity of the phosphoramidation reaction. These include:

  • Coupling Reagents: The choice of coupling agent and any activating agents can significantly impact the stereochemical outcome.

  • Protecting Groups: The nature of the protecting groups on the nucleoside intermediate can influence the steric hindrance and electronic environment of the reaction center.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the diastereomeric ratio.

  • Temperature: Reaction temperature can play a crucial role in controlling the kinetic versus thermodynamic product distribution.

  • Base: The type and stoichiometry of the base used can influence the reaction pathway and stereoselectivity.

Troubleshooting Guide

Problem: High levels of this compound detected in the reaction mixture.

High levels of impurity J indicate poor diastereoselectivity in the phosphoramidation step. The following troubleshooting strategies can be employed to optimize the reaction conditions and minimize the formation of the undesired diastereomer.

Strategy 1: Optimization of Reaction Conditions

A systematic investigation of reaction parameters is the first step in troubleshooting high impurity J levels. The following table summarizes key parameters and suggested variations to explore.

ParameterRecommended VariationsRationale
Temperature -20°C, 0°C, Room TemperatureLower temperatures often favor the kinetically controlled product, which may be the desired diastereomer.
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), TolueneSolvent polarity and coordinating ability can influence the transition state geometry. A screening of different solvents is recommended.
Base N-Methylimidazole (NMI), Triethylamine (TEA), Diisopropylethylamine (DIPEA)The choice of base can affect the deprotonation equilibrium and the reactivity of the nucleophile.
Coupling Reagent Grignard reagents (e.g., t-BuMgCl), N,N'-Dicyclohexylcarbodiimide (DCC) with an activatorThe nature of the coupling reagent directly influences the mechanism and stereochemical outcome of the phosphorylation.
Strategy 2: Evaluation of Starting Materials and Reagents

The purity and stereochemistry of the starting materials are critical for achieving high diastereoselectivity.

  • Nucleoside Intermediate: Ensure the chiral purity of the nucleoside intermediate. Any impurities or epimers in the starting material will carry through the synthesis.

  • Phosphoramidate Reagent: The stability and purity of the phosphoramidate coupling reagent are crucial. Consider synthesizing the reagent fresh if degradation is suspected. Some synthetic routes utilize dynamic kinetic resolution of an unstable phosphoramidate reagent to achieve high diastereoselectivity.

Strategy 3: Analytical Method Verification

Ensure that the analytical method used to quantify Sofosbuvir and impurity J is accurate and validated.

  • Chromatographic Resolution: The HPLC method should provide baseline separation between the Sofosbuvir and impurity J peaks. A resolution factor (Rs) of >1.5 is generally recommended.

  • Quantification: Verify the response factors of both diastereomers to ensure accurate quantification.

Experimental Protocols

Protocol 1: General Procedure for Phosphoramidation to Minimize Impurity J

This protocol provides a general framework for the phosphoramidation step. Researchers should adapt and optimize this procedure based on their specific synthetic route and available reagents.

  • Preparation of the Nucleoside Intermediate:

    • Dissolve the protected nucleoside intermediate in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to the desired temperature (e.g., -20°C).

  • Activation/Coupling:

    • Add the appropriate base (e.g., NMI) to the solution of the nucleoside intermediate.

    • In a separate flask, prepare the phosphoramidate coupling reagent.

    • Slowly add the coupling reagent to the solution of the nucleoside intermediate while maintaining the desired temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC) to determine the consumption of the starting material and the formation of the product diastereomers.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the diastereomers.

Protocol 2: HPLC Method for the Quantification of Sofosbuvir and Impurity J

This is a general HPLC method that can be used as a starting point for the analysis of Sofosbuvir and its diastereomeric impurity. Method optimization may be required.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water (with or without an additive like 0.1% formic acid). A typical starting point could be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Sofosbuvir_Synthesis_Pathway cluster_synthesis Sofosbuvir Synthesis Nucleoside Protected Nucleoside Intermediate Coupling Phosphoramidation (Coupling Step) Nucleoside->Coupling Phosphoramidate Phosphoramidate Reagent Phosphoramidate->Coupling Products Diastereomeric Mixture (Sofosbuvir & Impurity J) Coupling->Products Purification Chromatographic Purification Products->Purification Sofosbuvir Pure Sofosbuvir Purification->Sofosbuvir Impurity_J Impurity J Purification->Impurity_J

Caption: Synthetic pathway highlighting the formation of Sofosbuvir and Impurity J.

Troubleshooting_Workflow Start High Impurity J Detected Step1 Optimize Reaction Conditions (Temp, Solvent, Base) Start->Step1 Step2 Evaluate Starting Materials (Purity of Nucleoside & Reagent) Step1->Step2 Step3 Verify Analytical Method (Resolution, Quantification) Step2->Step3 Decision1 Impurity J Level Acceptable? Step3->Decision1 Decision1->Step1 No End Process Optimized Decision1->End Yes

Caption: Troubleshooting workflow for minimizing this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Sofosbu-vir Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Sofosbuvir impurity J, a known diastereomer of the active pharmaceutical ingredient. The information presented is based on established scientific literature and adheres to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the quality control of Sofosbuvir.

Introduction to Sofosbuvir and Impurity J

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, various impurities can arise, including diastereomers. This compound is one such diastereomer, and its accurate quantification is crucial to ensure the safety and efficacy of the final drug product. The validation of analytical methods used to monitor this impurity is a regulatory requirement and a critical aspect of quality assurance.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the analysis of Sofosbuvir and its impurities. The following tables summarize the performance characteristics of these methods based on published data.

Table 1: HPLC Method Validation Parameters for Sofosbuvir and a Related Impurity
ParameterSofosbuvirRelated Impurity (e.g., Phosphoryl impurity)ICH Guideline
Linearity Range 160-480 μg/ml10-30 μg/mlCorrelation coefficient (r²) > 0.99
Correlation Coefficient (r²) > 0.999> 0.999As close to 1 as possible
LOD 0.01% (0.04 μg)0.03% (0.12 μg)Signal-to-noise ratio of 3:1
LOQ 0.50% (0.125 μg)1.50% (0.375 μg)Signal-to-noise ratio of 10:1
Precision (%RSD) < 2%< 2%For assay, ≤ 2%; for impurities, may be higher
Accuracy (% Recovery) 98-102%90.2–113.9%For assay, typically 98-102%; for impurities, may be wider

Data compiled from a study on the estimation of Sofosbuvir and its process-related impurity.[1][2][3]

Table 2: UPLC Method Validation Parameters for Sofosbuvir and its Metabolite
ParameterSofosbuvirGS-331007 (Metabolite)ICH Guideline
Linearity Range 10-2000 ng/mL10-2000 ng/mLCorrelation coefficient (r²) > 0.99
Correlation Coefficient (r²) > 0.99> 0.99As close to 1 as possible
Intra-day Precision (%RSD) < 10.2%< 10.2%For bioanalytical methods, typically < 15%
Inter-day Precision (%RSD) < 10.2%< 10.2%For bioanalytical methods, typically < 15%
Accuracy (% Bias) -9.8% to 11.2%-9.8% to 11.2%For bioanalytical methods, typically within ±15%
Absolute Recovery 95-98%95-98%Not specified, but should be consistent

Data from a UPLC-MS/MS method for the simultaneous quantification of sofosbuvir and its metabolite.[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details a typical RP-HPLC method for the analysis of Sofosbuvir and its related impurities.

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[1][3]

  • Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile[1][3]

  • Flow Rate: 1.0 ml/min[1]

  • Detection: UV at 260.0 nm[1][3]

  • Injection Volume: 20 μl

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 40 mg of Sofosbuvir and 2.5 mg of the impurity standard in 100 ml of diluent (50:50 water:acetonitrile) to obtain a concentration of 400 µg/mL for Sofosbuvir and 25 µg/mL for the impurity.[1]

  • Working Standard Solution: Dilute 5 ml of the stock solution to 50 ml with the diluent.[1]

  • Sample Solution: Prepare a solution of the test sample in the diluent to obtain a theoretical concentration within the linearity range of the method.

Ultra-Performance Liquid Chromatography (UPLC) Method

This section outlines a representative UPLC method for the determination of Sofosbuvir and its diastereomers.

Chromatographic Conditions:

  • Column: C18 Luna Omega (50 mm × 2.1 mm I.D., 1.6 μm particle size)[4]

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water and acetonitrile.[4]

  • Flow Rate: 0.4 ml/min[4]

  • Detection: Mass Spectrometry (MS/MS) in positive electrospray ionization mode[4]

  • Injection Volume: 10 μl[4]

  • Column Temperature: 40°C

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of Sofosbuvir and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibrated range.

Method Validation Workflow and Logic

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagrams illustrate the typical workflow for method validation and the logical relationship between different validation parameters as per ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) System_Suitability System Suitability Method_Optimization->System_Suitability Initial Assessment Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability->Specificity

Figure 1. General workflow for analytical method validation.

G cluster_quantitative Quantitative Tests for Impurities ICH_Q2R1 ICH Q2(R1) Guideline Accuracy_Imp Accuracy ICH_Q2R1->Accuracy_Imp Precision_Imp Precision (Repeatability, Intermediate) ICH_Q2R1->Precision_Imp Specificity_Imp Specificity ICH_Q2R1->Specificity_Imp LOQ_Imp Quantitation Limit ICH_Q2R1->LOQ_Imp Linearity_Imp Linearity ICH_Q2R1->Linearity_Imp Range_Imp Range ICH_Q2R1->Range_Imp Precision_Imp->Accuracy_Imp Specificity_Imp->Accuracy_Imp Linearity_Imp->Range_Imp

Figure 2. Key validation parameters for impurity quantification as per ICH Q2(R1).

Conclusion

Both HPLC and UPLC methods are suitable for the validation of this compound analysis, with the choice of method depending on the specific requirements of the laboratory. UPLC generally offers advantages in terms of speed and resolution, which can be critical for separating closely related diastereomers. However, HPLC remains a robust and widely accessible technique. The provided data and protocols serve as a valuable resource for developing and validating analytical methods for the quality control of Sofosbuvir, ensuring compliance with regulatory standards and contributing to the delivery of safe and effective medicines.

References

A Head-to-Head Comparison: UPLC Outpaces HPLC for Sofosbuvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. The detection and quantification of impurities are critical for guaranteeing the safety and efficacy of the final drug product. While High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of HPLC and UPLC for the impurity profiling of Sofosbuvir.

At their core, both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, where a liquid mobile phase carries a sample through a stationary phase packed in a column, separating the sample's components. The primary distinction lies in the particle size of the stationary phase and the operating pressures. UPLC systems utilize columns with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency but requires much higher operating pressures. For Sofosbuvir impurity profiling, this translates to several key advantages for UPLC, including significantly shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants.

Performance Under the Microscope: A Quantitative Comparison

The advantages of UPLC over traditional HPLC for the analysis of Sofosbuvir and its impurities are evident in the key performance metrics. The smaller particle size in UPLC columns leads to sharper and narrower peaks, resulting in improved resolution and a better signal-to-noise ratio.[1] This allows for the separation of closely related impurities that might co-elute in an HPLC system. The higher operating pressures in UPLC enable faster flow rates without sacrificing separation efficiency, drastically reducing analysis times.

ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time ~ 10 - 15 minutes< 7 minutesUPLC
Resolution GoodExcellent, baseline separation of critical pairsUPLC
Sensitivity (LOD/LOQ) AdequateLower LOD/LOQ valuesUPLC
Solvent Consumption HighSignificantly ReducedUPLC
Peak Width BroaderNarrowerUPLC
System Backpressure ~ 1500 - 3000 psi~ 8000 - 15000 psiN/A

Experimental Protocols: A Detailed Look at the Methodologies

The following are representative experimental protocols for the analysis of Sofosbuvir and its impurities using both HPLC and UPLC. These protocols are based on commonly cited methodologies in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Protocol

A robust and reliable HPLC method for the determination of Sofosbuvir and its process-related impurities has been established.[2][3]

  • Instrument: A gradient-capable HPLC system with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[2][3]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

A stability-indicating UPLC method provides a more rapid and sensitive analysis of Sofosbuvir and its degradation products.[4]

  • Instrument: A UPLC system with a photodiode array (PDA) detector.

  • Column: Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm.[4]

  • Mobile Phase: A 40:60 (v/v) mixture of 0.1% ortho-phosphoric acid in water (pH adjusted to 3.5) and methanol.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 5 µL.

  • Column Temperature: Ambient.

Visualizing the Workflow: HPLC vs. UPLC

The following diagram illustrates the key differences in the analytical workflow between HPLC and UPLC for Sofosbuvir impurity analysis.

G cluster_0 HPLC Workflow cluster_1 UPLC Workflow HPLC_Sample Sample Preparation HPLC_Inject Injection (e.g., 20 µL) HPLC_Sample->HPLC_Inject HPLC_Column HPLC Column (e.g., 4.6x250mm, 5µm) HPLC_Inject->HPLC_Column HPLC_Separation Separation (~10-15 min) HPLC_Column->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data UPLC_Sample Sample Preparation UPLC_Inject Injection (e.g., 5 µL) UPLC_Sample->UPLC_Inject UPLC_Column UPLC Column (e.g., 2.1x100mm, <2µm) UPLC_Inject->UPLC_Column UPLC_Separation Rapid Separation (<7 min) UPLC_Column->UPLC_Separation UPLC_Detection PDA/UV Detection UPLC_Separation->UPLC_Detection UPLC_Data Data Analysis UPLC_Detection->UPLC_Data

Caption: Comparative workflow for Sofosbuvir impurity analysis using HPLC and UPLC.

Conclusion: The Case for UPLC in High-Throughput Environments

While both HPLC and UPLC are capable of providing accurate and reliable data for the analysis of Sofosbuvir and its impurities, UPLC demonstrates clear advantages in terms of speed, resolution, and sensitivity. The significantly shorter analysis times offered by UPLC can dramatically increase sample throughput, a critical factor in high-throughput quality control and drug development environments. Furthermore, the enhanced resolution allows for a more comprehensive impurity profile, ensuring a deeper understanding of the drug substance's purity. The reduced solvent consumption associated with UPLC not only lowers operational costs but also aligns with green chemistry initiatives.

For laboratories with established and validated HPLC methods, the cost of upgrading to a UPLC system may require careful consideration, especially if current methods meet regulatory requirements. However, for new method development and in settings where high throughput and detailed impurity profiling are paramount, UPLC represents a superior technological choice for the analysis of Sofosbuvir and its impurities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of impurities in Sofosbuvir. The objective is to offer a thorough cross-validation perspective, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for quality control and drug development.

The purity of an active pharmaceutical ingredient (API) like Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is critical to its safety and efficacy. Regulatory bodies mandate stringent control over impurities. Therefore, robust and validated analytical methods are paramount. This guide focuses on a comparative analysis of commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Methods

The selection of an analytical method for impurity profiling depends on various factors, including the desired sensitivity, selectivity, speed, and the specific impurities being targeted. Below is a comparative summary of different methods based on published literature.

Parameter RP-HPLC Method 1 RP-HPLC Method 2 UPLC Method LC-MS/MS Method
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[1][2]Inertsil ODS-3 C18, 250 mm × 4.6 mm i.d., 5 µm[3]Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm[4]Gemini C18, 50×4.6mm, 5μm[5]
Mobile Phase 0.1% Trifluoroacetic acid in water:acetonitrile (50:50 v/v)[1][2]Methanol:water (70:30 v/v)[3]Ammonium formate (pH 3.5; 5 mM):acetonitrile (60:40 v/v)[4]0.5% formic acid:methanol (30:70, v/v)[5]
Flow Rate 1.0 mL/min[2]Not specified0.2 mL/min[4]Not specified
Detection UV at 260 nm[1][2]UV (wavelength not specified)PDA (261 nm for Sofosbuvir)[4]ESI-MS/MS[5]
LOD (Impurity) 0.03% (0.12 µg) for phosphoryl impurity[1][2]Not specifiedNot specifiedNot specified
LOQ (Impurity) 1.50% (0.375 µg) for phosphoryl impurity[1][2]Not specifiedNot specifiedNot specified
Linearity (Impurity) 10-30 µg/ml for phosphoryl impurity[1][2]Not specifiedNot specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the compared methods.

RP-HPLC Method 1: For Process-Related Impurities

  • Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio.[1][2]

  • Elution: Isocratic elution.

  • Flow Rate: 1.0 ml/min.[2]

  • Detection: UV detector at 260.0 nm.[1][2]

  • Sample Preparation: Standard solutions were prepared by dissolving Sofosbuvir and its phosphoryl impurity in a diluent of water:acetonitrile (50:50).[1]

RP-HPLC Method 2: Stability-Indicating Method

  • Chromatographic System: Inertsil ODS-3 C18 column (250 mm × 4.6 mm i.d., 5 µm).[3]

  • Mobile Phase: A green mobile phase consisting of methanol and water in a 70:30 (v/v) ratio.[3]

  • Application: This method was developed for the determination of Sofosbuvir in the presence of its forced degradation products.[3] Sofosbuvir was subjected to stress conditions including acid and base hydrolysis, oxidation, and photolysis.[3]

UPLC Method: For Simultaneous Determination in Human Plasma

  • Chromatographic System: Waters® Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).[4]

  • Mobile Phase: An isocratic mobile phase of ammonium formate (pH 3.5; 5 mM) and acetonitrile (60:40 v/v).[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Detection: Photodiode Array (PDA) detector set at 261 nm for Sofosbuvir.[4]

  • Sample Preparation: Solid Phase Extraction (SPE) was used for sample preparation from human plasma.[4]

LC-MS/MS Method: For Quantification in Human Plasma

  • Chromatographic System: Gemini C18 column (50×4.6mm, 5μm).[5]

  • Mobile Phase: A mobile phase of 0.5% formic acid:methanol (30:70, v/v).[5]

  • Ionization: Electrospray ionization (ESI) in positive mode.[5]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[5]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate was used to extract Sofosbuvir from human plasma.[5]

Cross-Validation Workflow

A systematic approach is necessary to cross-validate different analytical methods. The following workflow outlines the key stages for a comprehensive comparison.

Cross-Validation Workflow cluster_0 Phase 1: Method Selection & Understanding cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Reporting & Decision A Identify Potential Analytical Methods (HPLC, UPLC, LC-MS) B Review Literature for Existing Protocols & Data A->B C Define Critical Quality Attributes (CQAs) of Methods (Sensitivity, Specificity, etc.) B->C D Procure Sofosbuvir and Impurity Standards C->D E Prepare Standard and Spiked Samples D->E F Execute Each Analytical Method in Parallel E->F G Collect and Process Raw Data F->G H Compare Validation Parameters (LOD, LOQ, Linearity, Accuracy) G->H I Assess Method Performance Against CQAs H->I J Summarize Findings in a Comparative Report I->J K Select Optimal Method for Intended Purpose J->K

References

A Comparative Guide to Inter-Laboratory Sofosbuvir Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Common Impurities of Sofosbuvir

Impurities in Sofosbuvir can originate from the manufacturing process, degradation of the drug substance, or interaction with other components in the formulation.[1] These impurities must be monitored and controlled to ensure the safety and efficacy of the drug product, in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[1][3][4]

Table 1: Known Impurities and Degradation Products of Sofosbuvir

Impurity/Degradation Product Type Source/Stress Condition Molecular Formula Molecular Weight ( g/mol )
Sofosbuvir Isomer 3Process-RelatedSynthesisC22H29FN3O9P529.45
D-Alanine SofosbuvirProcess-RelatedSynthesisC22H29FN3O9P529.46
Sofosbuvir (R)-PhosphateProcess-RelatedSynthesisC22H29FN3O9P529.45
Sofosbuvir ethyl analogProcess-RelatedSynthesisC21H27FN3O9P515.43
(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphateDegradation ProductAcid HydrolysisC16H18FN2O8P416.08
(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoateDegradation ProductBase HydrolysisC16H25FN3O9P453.13
(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acidDegradation ProductBase HydrolysisC13H19FN3O9P411.08
(S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoateDegradation ProductOxidationC22H27FN3O9P527.15
Residual Solvents (e.g., methanol, ethanol, dichloromethane)Process-RelatedSynthesis--
Heavy Metals (e.g., lead, arsenic, cadmium)ContaminantVarious--

Source: Data compiled from multiple sources.[1][5][6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation and quantification of Sofosbuvir and its impurities.[5][7][8][9]

Table 2: Representative HPLC Method Parameters for Sofosbuvir Impurity Analysis

Parameter Method 1 Method 2
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µmX-Bridge C18 (100 x 4.6) mm, 2.5 µm
Mobile Phase 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)Gradient of mobile phase A (buffer) and B (acetonitrile)
Flow Rate 1.0 mL/minNot specified
Detection UV at 260 nmUV detection
Mode IsocraticNot specified

Source: Representative data from individual studies.[5][7]

A stability-indicating UPLC method has also been developed, demonstrating superiority in resolution, speed, and solvent consumption compared to conventional HPLC.[5] Forced degradation studies show that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is stable under thermal and photolytic stress.[5][10]

Proposed Protocol for an Inter-Laboratory Comparison

The following protocol outlines a hypothetical inter-laboratory study designed to assess the reproducibility and accuracy of Sofosbuvir impurity testing across different laboratories.

3.1. Objective

To evaluate the proficiency of participating laboratories in identifying and quantifying known and unknown impurities in a common batch of Sofosbuvir drug substance.

3.2. Materials

  • A single, homogenous batch of Sofosbuvir drug substance.

  • Reference standards for Sofosbuvir and key impurities.

  • HPLC-grade solvents and reagents.

3.3. Experimental Workflow

G cluster_0 Central Coordinating Body cluster_1 Participating Laboratories A Sample Preparation and Distribution Lab1 Laboratory 1 A->Lab1 Distribute Samples & Protocol Lab2 Laboratory 2 A->Lab2 Distribute Samples & Protocol LabN Laboratory N A->LabN Distribute Samples & Protocol B Data Collection and Analysis C Final Report B->C Statistical Evaluation Lab1->B Submit Results Lab2->B Submit Results LabN->B Submit Results

Caption: Experimental workflow for the proposed inter-laboratory comparison of Sofosbuvir impurity testing.

3.4. Sample Preparation

  • Accurately weigh approximately 25 mg of the Sofosbuvir drug substance.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

  • Prepare a spiked sample by adding known concentrations of key impurity reference standards to the Sofosbuvir solution.

3.5. Chromatographic Conditions

Participating laboratories should adhere to a standardized HPLC or UPLC method, such as the one detailed below:

  • Column: A C18 column with specified dimensions and particle size.

  • Mobile Phase A: 0.05% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A defined gradient from 5% to 95% Mobile Phase B over a specified time.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

3.6. Data Analysis and Reporting

  • Identify and quantify all impurities present in the unspiked sample.

  • Calculate the recovery of the spiked impurities.

  • Report the results in a standardized format, including chromatograms and a summary table of all detected impurities with their respective concentrations.

Logical Framework for Comparison

The results from the participating laboratories would be statistically analyzed to assess the method's reproducibility and each laboratory's performance.

G cluster_0 Input Data cluster_1 Statistical Analysis cluster_2 Performance Evaluation Results Lab 1 Results Lab 2 Results ... Lab N Results Analysis Mean Standard Deviation Z-Scores Results->Analysis Evaluation Reproducibility Accuracy Outlier Detection Analysis->Evaluation

Caption: Logical relationship for the comparison of inter-laboratory results.

Table 3: Hypothetical Inter-Laboratory Comparison Results for a Known Impurity

Laboratory Reported Concentration (%) Z-Score *
Lab 10.08-0.5
Lab 20.090.0
Lab 30.100.5
Lab 40.07-1.0
Lab 50.111.0
Mean 0.09
Standard Deviation 0.014

*Z-scores are calculated based on the overall mean and standard deviation of the results from all participating laboratories.[11] A Z-score between -2 and 2 is generally considered satisfactory.

Conclusion

While a dedicated inter-laboratory comparison for Sofosbuvir impurity testing has not been published, the existing literature on analytical methods provides a strong foundation for establishing such a study. A well-designed inter-laboratory comparison would be invaluable for standardizing testing procedures, ensuring the quality and consistency of Sofosbuvir, and ultimately protecting public health. The protocols and frameworks presented in this guide offer a starting point for researchers and drug development professionals to initiate and participate in such a crucial collaborative effort.

References

Comparative Stability Analysis: Sofosbuvir and its Diastereomer Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Molecules

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical formula is C22H29FN3O9P.[1] Sofosbuvir impurity J is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of its atoms. While the exact stereochemical difference is a critical factor in its biological activity and potentially its stability, specific studies detailing the stability of Impurity J under stress conditions are not publicly documented.

Comparative Stability Insights

Due to the lack of available data on the forced degradation of this compound, a direct quantitative comparison of its stability versus Sofosbuvir cannot be presented. However, the stability profile of Sofosbuvir under various stress conditions has been thoroughly investigated and provides a crucial reference point.

Forced Degradation Studies of Sofosbuvir

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes the typical degradation of Sofosbuvir under various stress conditions as reported in scientific literature.

Stress ConditionReagents and ConditionsSofosbuvir Degradation (%)Reference
Acid Hydrolysis 1N HCl at 80°C for 10 hours8.66%[1]
Base Hydrolysis 0.5N NaOH at 60°C for 24 hours45.97%[1]
Oxidative Degradation 30% H2O2 at 80°C for 48 hours0.79%[1]
Thermal Degradation 110°C for 24 hoursStable[2]
Photolytic Degradation UV light at 254 nm for 24 hoursStable[1]

Experimental Protocols for Forced Degradation Studies

The following are representative experimental methodologies for conducting forced degradation studies on Sofosbuvir, as adapted from published research. These protocols are fundamental for any future comparative stability study involving this compound.

General Sample Preparation

A stock solution of Sofosbuvir is typically prepared by dissolving the API in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.

Acid Degradation

To induce acid hydrolysis, a known volume of the Sofosbuvir stock solution is mixed with an equal volume of a strong acid, such as 1N hydrochloric acid (HCl). The mixture is then heated in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 10 hours). After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 1N sodium hydroxide) before analysis by a stability-indicating method.[1]

Base Degradation

For base-catalyzed degradation, the Sofosbuvir stock solution is treated with a strong base, such as 0.5N sodium hydroxide (NaOH). The solution is then maintained at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours). Following the incubation period, the solution is cooled and neutralized with an appropriate acid (e.g., 0.5N HCl) prior to analysis.[1]

Oxidative Degradation

Oxidative stress is applied by adding a strong oxidizing agent, typically 30% hydrogen peroxide (H2O2), to the Sofosbuvir stock solution. The mixture is then heated (e.g., at 80°C for 48 hours). After cooling, the sample is analyzed.[1]

Thermal Degradation

To assess thermal stability, a solid sample of Sofosbuvir is placed in a hot air oven at a high temperature (e.g., 110°C) for a specified duration (e.g., 24 hours).[2] The stressed sample is then dissolved in a suitable solvent for analysis.

Photolytic Degradation

For photostability testing, a solid sample of Sofosbuvir is exposed to ultraviolet (UV) light (e.g., at 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).[1] The sample is subsequently dissolved and analyzed.

Analytical Method for Stability Assessment

A validated stability-indicating high-performance liquid chromatography (HPLC) method is the standard for quantifying the remaining API and separating it from any degradation products. A typical method would involve a C18 column with a mobile phase consisting of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. Detection is commonly performed using a UV detector at a wavelength of approximately 260 nm.[3]

Logical Workflow for Comparative Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive comparative stability study of an API and its impurity.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation API API (Sofosbuvir) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Impurity Impurity (Impurity J) Impurity->Acid Impurity->Base Impurity->Oxidation Impurity->Thermal Impurity->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Compare Compare Degradation Profiles HPLC->Compare Identify Identify Degradants HPLC->Identify

Caption: Workflow for a comparative forced degradation study.

Conclusion

The stability of Sofosbuvir has been well-characterized under various stress conditions, demonstrating significant degradation under basic conditions and to a lesser extent under acidic conditions, while remaining relatively stable under oxidative, thermal, and photolytic stress. This information is vital for the formulation, packaging, and storage of Sofosbuvir-containing drug products.

A critical information gap exists regarding the stability of this compound. To perform a direct and meaningful comparative stability assessment, forced degradation studies on Impurity J, following similar protocols as outlined for Sofosbuvir, are necessary. Such studies would elucidate the inherent stability of the impurity, help in understanding its potential to form during the manufacturing process or on storage, and contribute to the overall quality and safety profile of the drug product. Researchers are encouraged to pursue these investigations to build a more complete understanding of the Sofosbuvir impurity landscape.

References

A Comparative Guide to Determining the Relative Response Factor of Sofosbuvir Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for ensuring drug safety and efficacy. The Relative Response Factor (RRF) is a crucial parameter in the chromatographic analysis of impurities, as it corrects for the difference in detector response between the API and its impurities. This guide provides a comparative overview of two high-performance liquid chromatography (HPLC) based methods for determining the RRF of Sofosbuvir impurity J, a potential degradation product.

Understanding Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] During its synthesis or upon degradation, various impurities can arise. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to identify potential degradation products under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][3][4] These studies have revealed several degradation products of Sofosbuvir.[2][3] For the purpose of this guide, "this compound" will refer to a representative degradation product that can be quantified using HPLC.

Quantitative Data Summary

The determination of the RRF is essential for accurately quantifying impurities when a reference standard for the impurity is not available.[5] The RRF is calculated as the ratio of the response of the impurity to the response of the API under the same chromatographic conditions.[5][6]

Below is a comparative table summarizing the key parameters for two common HPLC-based methods for RRF determination. Method A represents a standard approach using a UV detector, while Method B presents an alternative using a Photo Diode Array (PDA) detector for enhanced specificity.

ParameterMethod A: HPLC with UV DetectionMethod B: HPLC with PDA Detection
Principle Quantification based on absorbance at a single wavelength.Quantification based on absorbance across a range of wavelengths, allowing for peak purity analysis.
Instrumentation High-Performance Liquid Chromatograph with a UV-Vis Detector.[7][8][9]High-Performance Liquid Chromatograph with a Photo Diode Array Detector.[10]
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.[7][8][9]Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).[10]
Mobile Phase 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v).[7][8][9]Gradient elution with Mobile Phase A (0.6% Trifluoroacetic acid in water: Acetonitrile (95:5 v/v)) and Mobile Phase B (water:methanol:acetonitrile (20:30:50 v/v/v)).[10]
Flow Rate 1.0 mL/min.[3][10]1.0 mL/min.[10]
Detection Wavelength 260 nm.[7][8][9]Dual wavelength detection at 263 nm for Sofosbuvir and a secondary wavelength optimized for Impurity J.[10]
RRF Calculation Slope of Impurity J calibration curve / Slope of Sofosbuvir calibration curve.[6]Slope of Impurity J calibration curve / Slope of Sofosbuvir calibration curve.[6]
Advantages Widely available instrumentation, straightforward data analysis.Enhanced specificity, peak purity assessment, and ability to detect co-eluting impurities.
Limitations Potential for interference from co-eluting impurities with similar UV absorbance.More complex data analysis, higher instrument cost.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: RRF Determination using HPLC with UV Detection

This method follows a standard protocol for determining the RRF of an impurity relative to the API.

1. Preparation of Standard Solutions:

  • Sofosbuvir Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Sofosbuvir reference standard in 100 mL of a diluent (e.g., water:acetonitrile 50:50 v/v).[8]

  • Impurity J Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the same diluent.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both Sofosbuvir and Impurity J by diluting the stock solutions to concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.[7][8][9]

  • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v).[7][8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm.[7][8][9]

  • Injection Volume: 10 µL.

3. Procedure:

  • Inject each calibration solution for Sofosbuvir and Impurity J in triplicate.

  • Record the peak area for each injection.

  • Construct a calibration curve for both Sofosbuvir and Impurity J by plotting the mean peak area against the concentration.

  • Determine the slope of the linear regression line for both calibration curves.

4. RRF Calculation:

  • Calculate the RRF using the following formula: RRF = (Slope of Impurity J) / (Slope of Sofosbuvir)[6]

Method B: RRF Determination using HPLC with PDA Detection

This method utilizes a PDA detector for more comprehensive analysis.

1. Preparation of Standard Solutions:

  • Follow the same procedure as in Method A to prepare stock and calibration solutions for Sofosbuvir and Impurity J.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a PDA detector.

  • Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).[10]

  • Mobile Phase:

    • Mobile Phase A: 0.6% Trifluoroacetic acid in water: Acetonitrile (95:5 v/v).[10]

    • Mobile Phase B: water:methanol:acetonitrile (20:30:50 v/v/v).[10]

    • Use a suitable gradient program to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35°C.[10]

  • Detection: PDA detection from 200-400 nm. Extract chromatograms at 263 nm for Sofosbuvir and at the absorption maximum of Impurity J.[10]

  • Injection Volume: 10 µL.

3. Procedure:

  • Inject each calibration solution for Sofosbuvir and Impurity J in triplicate.

  • Record the peak area and acquire the UV spectrum for each peak.

  • Perform peak purity analysis for both Sofosbuvir and Impurity J peaks to ensure no co-eluting impurities are present.

  • Construct calibration curves and determine the slopes as described in Method A.

4. RRF Calculation:

  • Calculate the RRF using the formula: RRF = (Slope of Impurity J) / (Slope of Sofosbuvir)[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Processing and Calculation prep_api Prepare Sofosbuvir Standard Solutions inject_api Inject Sofosbuvir Solutions into HPLC prep_api->inject_api prep_imp Prepare Impurity J Standard Solutions inject_imp Inject Impurity J Solutions into HPLC prep_imp->inject_imp record_data Record Peak Areas and/or Spectra inject_api->record_data inject_imp->record_data plot_api Plot Sofosbuvir Calibration Curve record_data->plot_api plot_imp Plot Impurity J Calibration Curve record_data->plot_imp slope_api Determine Slope (Sofosbuvir) plot_api->slope_api slope_imp Determine Slope (Impurity J) plot_imp->slope_imp calc_rrf Calculate RRF slope_api->calc_rrf slope_imp->calc_rrf

Caption: Workflow for RRF Determination of this compound.

Conclusion

Both HPLC with UV detection and HPLC with PDA detection are viable methods for determining the RRF of this compound. The choice between the two often depends on the available instrumentation and the complexity of the sample matrix. For routine quality control, the simpler UV-based method may be sufficient. However, for method development, validation, and in cases where peak purity is a concern, the PDA-based method offers significant advantages in terms of specificity and reliability. Accurate RRF determination is paramount for the reliable quantification of impurities, ultimately contributing to the overall quality and safety of Sofosbuvir drug products.

References

A Head-to-Head Battle of Columns: Optimizing the Chiral Separation of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the antiviral drug Sofosbuvir, achieving accurate enantiomeric separation is paramount. Sofosbuvir, a nucleotide analog, possesses multiple chiral centers, making the separation of its diastereomers a critical step in ensuring the quality and efficacy of the final drug product. This guide provides a head-to-head comparison of different chiral stationary phases (CSPs) for the analysis of Sofosbuvir, supported by experimental data to aid in method development and column selection.

The selection of an appropriate chiral column is the most critical factor in developing a successful enantioselective separation method. Polysaccharide-based and cyclodextrin-based chiral stationary phases are the most widely used and have shown success in the separation of nucleoside analogs like Sofosbuvir. This comparison focuses on these two major classes of chiral columns.

Data at a Glance: Chiral Column Performance for Sofosbuvir Analysis

The following table summarizes the performance of different chiral columns for the separation of Sofosbuvir diastereomers based on available data for Sofosbuvir and structurally related nucleoside analogs. It is important to note that direct head-to-head comparative studies for Sofosbuvir are limited in published literature. Therefore, this table is a compilation of data from individual studies and application notes to provide a comparative overview.

Chiral Stationary Phase (CSP)Column Name (Example)Mobile Phase SystemKey Separation Parameters
Polysaccharide-Based
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HNormal Phase: Hexane/EthanolGood resolution and selectivity for nucleoside analogs.
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HNormal Phase: Hexane/IsopropanolEffective for the separation of diastereomers of nucleoside analogs.
Cellulose tris(4-methylbenzoate)Chiralcel OJ-HNormal Phase: Hexane/EthanolOffers alternative selectivity for nucleoside analogs.
Cyclodextrin-Based
Beta-cyclodextrinCyclobond I 2000Reversed-Phase: Acetonitrile/WaterCan provide good separation for polar nucleoside analogs.

In-Depth Look: Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting separation methods. Below are representative methodologies for the chiral separation of Sofosbuvir and its analogs on polysaccharide-based chiral columns.

Method 1: Chiral HPLC on a Polysaccharide-Based Column (Normal Phase)

This method is a common starting point for the chiral separation of many pharmaceutical compounds, including nucleoside analogs.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (Gradient or Isocratic, e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Sofosbuvir sample in the mobile phase or a compatible solvent.

Experimental Workflow for Chiral Method Development

The process of developing a robust chiral separation method follows a logical progression from initial screening to final validation.

G cluster_0 Method Development Workflow cluster_1 Key Considerations Initial Screening Initial Screening Method Optimization Method Optimization Initial Screening->Method Optimization Select best CSP & mobile phase Column Selection Column Selection Initial Screening->Column Selection Mobile Phase Selection Mobile Phase Selection Initial Screening->Mobile Phase Selection Method Validation Method Validation Method Optimization->Method Validation Fine-tune parameters Parameter Optimization Parameter Optimization Method Optimization->Parameter Optimization

A streamlined workflow for chiral method development.

Logical Framework for Chiral Column Selection

The choice between different types of chiral columns is a critical decision in method development. The following diagram illustrates the logical considerations for selecting a suitable chiral stationary phase for Sofosbuvir.

G Sofosbuvir Sofosbuvir Polysaccharide-Based CSPs Polysaccharide-Based CSPs Sofosbuvir->Polysaccharide-Based CSPs Primary Choice Cyclodextrin-Based CSPs Cyclodextrin-Based CSPs Sofosbuvir->Cyclodextrin-Based CSPs Alternative Normal Phase Normal Phase Polysaccharide-Based CSPs->Normal Phase Polar Organic Polar Organic Polysaccharide-Based CSPs->Polar Organic Good for complex structures Good for complex structures Polysaccharide-Based CSPs->Good for complex structures Reversed Phase Reversed Phase Cyclodextrin-Based CSPs->Reversed Phase Cyclodextrin-Based CSPs->Polar Organic Good for polar analytes Good for polar analytes Cyclodextrin-Based CSPs->Good for polar analytes

Decision tree for chiral column selection for Sofosbuvir.

Conclusion

The successful chiral separation of Sofosbuvir is achievable with careful selection of the chiral stationary phase and optimization of chromatographic conditions. Polysaccharide-based chiral columns, such as Chiralpak AD-H and Chiralcel OD-H, under normal phase conditions, represent a robust starting point for method development. For more polar impurities or in cases where normal phase is not suitable, cyclodextrin-based columns in reversed-phase or polar organic mode offer a viable alternative. The provided experimental protocols and logical workflows serve as a practical guide for researchers to efficiently develop and validate a reliable chiral separation method for Sofosbuvir, ultimately ensuring the stereochemical purity of this vital antiviral medication.

Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Methods for Sofosbuvir Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of the analytical methodologies for the accurate and precise determination of Sofosbuvir impurity J, a known diastereomer of the hepatitis C drug, Sofosbuvir. While specific validated methods for "impurity J" are not widely published, this document outlines the established analytical approaches for the separation and quantification of diastereomeric impurities of Sofosbuvir and details the necessary validation protocols to ensure data integrity.

The presence of impurities, even structurally similar ones like diastereomers, can significantly impact the safety and efficacy of a drug product. Therefore, robust analytical methods are crucial for their control. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed for the analysis of Sofosbuvir and its related substances. Due to the stereochemical difference between Sofosbuvir and its diastereomer, impurity J, a chiral stationary phase or a chiral mobile phase additive is typically required for their successful separation.

Comparative Analysis of Analytical Methods

While a direct head-to-head comparison for a method specifically validated for "this compound" is challenging due to the lack of publicly available data, we can extrapolate from the numerous published methods for Sofosbuvir and its other impurities. The primary difference in methodology for impurity J would be the use of a chiral column. The following table summarizes typical performance data for HPLC/UPLC methods used for impurity profiling of Sofosbuvir, which would be the expected performance benchmarks for a method tailored to impurity J.

ParameterHPLC Method 1 (General Impurities)UPLC Method (General Impurities)Chiral HPLC Method (Expected for Impurity J)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%98.5 - 101.5%
Precision (RSD %)
- Intraday≤ 2.0%≤ 1.5%≤ 1.5%
- Interday≤ 2.5%≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.01%~0.005%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.03%

Experimental Protocols: A Roadmap to Accurate Analysis

The development and validation of an analytical method for this compound would follow a structured approach as outlined by the International Council for Harmonisation (ICH) guidelines.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of the diastereomeric this compound from the main Sofosbuvir peak.

Chromatographic Conditions:

  • Column: A chiral stationary phase column (e.g., polysaccharide-based chiral selectors like cellulose or amylose derivatives) is essential for separating diastereomers. A typical dimension would be 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol) is commonly used. The exact ratio is optimized to achieve the best separation. For example, a mobile phase of n-Hexane:Ethanol (80:20, v/v) could be a starting point.

  • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

  • Detection: UV detection at a wavelength where both Sofosbuvir and impurity J have significant absorbance, for instance, 260 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

  • Injection Volume: 10-20 µL.

Validation of Accuracy and Precision:

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound standard is spiked into a sample solution of Sofosbuvir at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery of the impurity is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is assessed by performing at least six replicate injections of a standard solution of Sofosbuvir containing a known concentration of impurity J on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): This is determined by repeating the repeatability study on a different day, with a different analyst, and on a different instrument to assess the robustness of the method.

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for determining the accuracy and precision of this compound analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results Standard Prepare Standard Solution (Sofosbuvir + Impurity J) HPLC Perform Chiral HPLC Analysis Standard->HPLC Sample Prepare Sample Solution (Spiked with Impurity J) Sample->HPLC Accuracy Accuracy Assessment (% Recovery) HPLC->Accuracy Precision Precision Assessment (% RSD) HPLC->Precision Pass Method Validated Accuracy->Pass Meets Criteria Fail Method Optimization Required Accuracy->Fail Does not Meet Criteria IntraDay Intra-day Precision (Repeatability) Precision->IntraDay InterDay Inter-day Precision (Intermediate) Precision->InterDay IntraDay->Pass Meets Criteria IntraDay->Fail Does not Meet Criteria InterDay->Pass Meets Criteria InterDay->Fail Does not Meet Criteria

Workflow for Accuracy and Precision Validation

Conclusion

A Comparative Guide to Robustness Testing of HPLC Methods for Sofosbuvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in Sofosbuvir, with a focus on the critical aspect of method robustness. Robustness testing ensures that an analytical method remains reliable and accurate despite small, deliberate variations in its parameters, a crucial requirement for routine quality control in pharmaceutical manufacturing. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the development and validation of robust HPLC methods for Sofosbuvir.

Understanding Robustness in HPLC Method Validation

Robustness is a measure of an analytical method's capacity to remain unaffected by minor, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage. According to the International Council for Harmonisation (ICH) guidelines, robustness should be considered during the development phase of an analytical procedure.[2] For an HPLC method, typical parameters that are intentionally varied during a robustness study include:

  • Flow rate of the mobile phase

  • Composition of the mobile phase (e.g., percentage of organic solvent)

  • pH of the mobile phase buffer

  • Column temperature

  • Wavelength of UV detection

  • Different columns (e.g., different lots or suppliers)

The goal is to demonstrate that these small variations do not significantly impact the analytical results, thereby ensuring the method's suitability for transfer between different laboratories and instruments.

Comparative Analysis of Robustness Studies

Several studies have been conducted to develop and validate stability-indicating HPLC methods for the determination of Sofosbuvir and its impurities. A key part of these validations is the assessment of the method's robustness. Below is a summary of the experimental data from various published methods, showcasing the deliberate variations in chromatographic conditions and their impact on the results.

Method 1: Isocratic RP-HPLC for Sofosbuvir and its Process-Related Impurity

This method utilizes a reversed-phase HPLC system with isocratic elution to separate Sofosbuvir from its phosphoryl impurity.[3][4]

Table 1: Robustness Data for Method 1 [3][4]

ParameterVariationRetention Time of Sofosbuvir (min)Retention Time of Impurity (min)
Flow Rate (ml/min) 0.83.9826.215
1.0 (Nominal)3.6745.704
1.23.2565.102
Mobile Phase Composition (Water:Acetonitrile) 55:453.8916.033
50:50 (Nominal)3.6745.704
45:553.4235.318
Method 2: Isocratic RP-HPLC for Simultaneous Estimation of Sofosbuvir and Velpatasvir

This study presents a method for the simultaneous determination of Sofosbuvir and Velpatasvir. The robustness of the method was evaluated by varying flow rate, mobile phase composition, and temperature.[1]

Table 2: Robustness Data for Method 2 [1]

ParameterVariation% RSD of Sofosbuvir%RSD of Velpatasvir
Flow Rate (ml/min) 1.10.10.7
1.2 (Nominal)--
1.30.20.5
Mobile Phase Composition (Buffer:Acetonitrile) 60:401.00.2
55:45 (Nominal)--
50:500.61.4
Temperature (°C) 250.10.1
30 (Nominal)--
350.20.2
Method 3: UPLC Method for Sofosbuvir and its Degradation Products

A study utilizing Ultra-Performance Liquid Chromatography (UPLC) also investigated the robustness of the analytical method by introducing small variations.[5]

Table 3: Robustness Results for Method 3 [5]

ParameterVariationSystem Suitability ParameterResult
Flow Rate (ml/min) ±0.2Tailing FactorWithin Limits
Theoretical PlatesWithin Limits
Mobile Phase pH ±0.2Tailing FactorWithin Limits
Theoretical PlatesWithin Limits
Organic Phase Composition 90% to 110%Tailing FactorWithin Limits
Theoretical PlatesWithin Limits
Column Temperature (°C) ±5Tailing FactorWithin Limits
Theoretical PlatesWithin Limits

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative protocols for the robustness testing of HPLC methods for Sofosbuvir impurities.

Protocol for Method 1: Isocratic RP-HPLC[3][4]
  • Chromatographic System: An Agilent HPLC system with an Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 μm) was used.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) was used as the mobile phase.

  • Flow Rate: The nominal flow rate was 1.0 ml/min.

  • Detection: UV detection was performed at 260 nm.

  • Robustness Evaluation:

    • Flow Rate Variation: The flow rate was varied from 0.8 ml/min to 1.2 ml/min.

    • Mobile Phase Composition Variation: The ratio of the aqueous to the organic phase was varied.

    • A standard solution of Sofosbuvir and its phosphoryl impurity was injected under each varied condition, and the retention times were recorded.

Protocol for Method 2: Simultaneous Estimation of Sofosbuvir and Velpatasvir[1]
  • Chromatographic System: A Discovery C18 column (4.6 x 250 mm, 5 μm) was used with a Photo Diode Array detector.

  • Mobile Phase: A mixture of 0.01 N KH2PO4 and acetonitrile (60:40 v/v).

  • Flow Rate: The nominal flow rate was 1.2 ml/min.

  • Detection: UV detection was set at 260 nm.

  • Robustness Evaluation:

    • Flow Rate Variation: The flow rate was adjusted to 1.1 ml/min and 1.3 ml/min.

    • Mobile Phase Composition Variation: The mobile phase composition was changed to 60B:40A and 50B:50A.

    • Temperature Variation: The column temperature was set to 25°C and 35°C.

    • The relative standard deviation (%RSD) of the peak areas was calculated for each variation.

Visualizing the Robustness Testing Workflow

A clear understanding of the experimental workflow is essential for planning and executing a robustness study. The following diagram, generated using Graphviz, illustrates the logical steps involved in testing the robustness of an HPLC method.

Robustness_Testing_Workflow start Start: Define HPLC Method Parameters define_variations Define Deliberate Variations (e.g., Flow Rate ±0.2 ml/min, Temp ±5°C) start->define_variations prepare_samples Prepare Standard and Sample Solutions define_variations->prepare_samples nominal_run Perform Analysis under Nominal Conditions prepare_samples->nominal_run varied_runs Perform Analysis under Each Varied Condition nominal_run->varied_runs collect_data Collect Data: Retention Time, Peak Area, Tailing Factor, Resolution varied_runs->collect_data compare_results Compare Results from Varied Conditions with Nominal Conditions collect_data->compare_results evaluate_impact Evaluate Impact on System Suitability Parameters compare_results->evaluate_impact conclusion Conclusion: Method is Robust if Results are within Acceptance Criteria evaluate_impact->conclusion end End conclusion->end

Caption: Workflow for HPLC Method Robustness Testing.

Forced Degradation Studies: A Prerequisite for Robustness

Before a robustness study can be meaningfully conducted on a stability-indicating method, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce its degradation products.[3][5][6] Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[3][7] Identifying these degradation products is crucial for developing an HPLC method that can effectively separate them from the active pharmaceutical ingredient, a prerequisite for a truly robust and stability-indicating method.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Sofosbuvir Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sofosbuvir impurity J. The following procedural guidance is intended to ensure safe operational practices and proper disposal methods, reinforcing our commitment to laboratory safety and responsible chemical management.

I. Compound Information and Hazard Identification

This compound is a diastereoisomer of Sofosbuvir, an inhibitor of the hepatitis C virus (HCV) RNA replication.[1][2] Due to its relationship with an active pharmaceutical ingredient (API), it should be handled with caution, assuming it may have biological activity. Specific toxicological properties of this compound are not extensively documented in publicly available literature; therefore, a conservative approach to handling, based on the parent compound Sofosbuvir and general principles for handling pharmaceutical impurities, is essential.

Physical and Chemical Properties Summary:

PropertyDataSource
Molecular Formula C22H30FN4O8P[1]
Molecular Weight 528.47 g/mol [1]
Appearance Solid (Light yellow to yellow)[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

II. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for the quantity and nature of the work being performed. However, the following table outlines the recommended minimum PPE for handling this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[3][4]Prevents skin contact and absorption. The outer glove should be removed and disposed of after handling.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or airborne particles.
Body Protection A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[4]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.[5] Use in a chemical fume hood is recommended.[5]Minimizes inhalation exposure.

III. Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the procedural steps for handling this compound in a laboratory setting.

G Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Pre-Use Risk Assessment prep2 Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep1->prep2 prep3 Prepare Work Area in a Fume Hood prep2->prep3 handle1 Weigh Compound in a Ventilated Balance Enclosure or Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solutions in a Chemical Fume Hood handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Proceed to Cleanup clean2 Doff Outer Gloves and Dispose as Hazardous Waste clean1->clean2 clean3 Doff Remaining PPE and Dispose Appropriately clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Figure 1: Standard Operating Procedure for Handling this compound

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the material is a powder.

  • Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.

  • Cleanup: Carefully collect all contaminated materials and place them in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the incident to the appropriate environmental health and safety personnel.

V. Disposal Plan

All waste generated from handling this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous pharmaceutical waste.

Waste Disposal Workflow:

G Figure 2: Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal gen1 Contaminated PPE (Gloves, Gown, etc.) collect1 Place Solid Waste in a Labeled, Sealed Hazardous Waste Bag gen1->collect1 collect3 Place Sharps in a Puncture-Resistant Sharps Container gen1->collect3 If Sharps gen2 Contaminated Labware (Pipette tips, tubes, etc.) gen2->collect1 gen2->collect3 If Sharps gen3 Excess Compound and Solutions collect2 Place Liquid Waste in a Labeled, Sealed Hazardous Waste Container gen3->collect2 dispose1 Arrange for Pickup by Certified Hazardous Waste Contractor collect1->dispose1 collect2->dispose1 collect3->dispose1 dispose2 Ensure Proper Manifesting and Documentation dispose1->dispose2

Figure 2: Waste Disposal Workflow for this compound

Disposal Guidelines:

  • Do not dispose of this compound or its waste down the drain or in the regular trash.

  • All waste containers must be clearly labeled with the contents and associated hazards.

  • Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. For further information, always refer to the specific Safety Data Sheet (SDS) provided with the compound and consult with your institution's Environmental Health and Safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity J
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity J

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.